Bis-(N,N'-PEG4-NHS ester)-Cy5
Descripción
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Propiedades
Fórmula molecular |
C55H73ClN4O16 |
|---|---|
Peso molecular |
1081.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WEBFOGFOTIHXBB-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-(N,N'-PEG4-NHS ester)-Cy5 and its water-soluble analog, Sulfo-Cyanine5 bis-NHS ester. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for studying biomolecular interactions.
Introduction
This compound is a bifunctional, amine-reactive fluorescent dye. It belongs to the cyanine (B1664457) dye family, known for their high extinction coefficients and fluorescence emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The molecule features a Cy5 core, a proven and widely used fluorophore, flanked by two polyethylene (B3416737) glycol (PEG) linkers, each terminating in an N-hydroxysuccinimide (NHS) ester. This bifunctional nature allows for the crosslinking of two amine-containing molecules, making it a valuable tool for studying protein-protein interactions, protein complex topology, and for creating fluorescently-labeled conjugates for various bioassays. A sulfonated version, Sulfo-Cyanine5 bis-NHS ester, offers enhanced water solubility, making it ideal for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.
Chemical Structure and Properties
The chemical structure of this compound consists of a central Cy5 chromophore attached to two PEG4 linkers, each of which is activated with an NHS ester. The PEG linkers increase the hydrophilicity of the molecule and provide a spatial separation between the fluorophore and the target biomolecules.
Synonyms:
-
Bis-(N,N'-NHS-PEG4)-Cy5
-
Cyanine5 bis-PEG4-NHS ester
-
2107273-48-1[1]
A closely related and often used alternative is the sulfonated version, Sulfo-Cyanine5 bis-NHS ester, which has one or more sulfonate groups on the cyanine core, significantly increasing its water solubility.[][3]
Synonyms for the sulfonated version:
-
Sulfo-Cyanine5 bis-NHS ester
-
Sulfo-Cy5 bis-NHS ester[1]
The key quantitative properties of both the non-sulfonated and sulfonated versions are summarized in the table below for easy comparison.
| Property | This compound | Sulfo-Cyanine5 bis-NHS ester |
| Molecular Formula | C₅₅H₇₃ClN₄O₁₆[1] | C₄₅H₅₁KN₄O₁₄S₂[1][3] |
| Molecular Weight | 1081.6 g/mol [1] | 975.2 g/mol [1] |
| Excitation Maximum (λex) | ~649 nm[4] | ~646 nm[1][3] |
| Emission Maximum (λem) | ~667 nm[4] | ~662 nm[1][3] |
| Molar Extinction Coeff. | ~232,000 M⁻¹cm⁻¹[4] | ~271,000 M⁻¹cm⁻¹[1][3] |
| Fluorescence Quantum Yield | ~0.2 (estimated for Cy5-NHS ester)[5][6] | 0.28[1][3][7] |
| Solubility | Water, DMSO, DMF, DCM[4] | Good in Water, DMSO, DMF[3] |
| Reactivity | Reacts with primary amines at pH 7.2-9.0[8] | Reacts with primary amines at neutral to slightly basic pH[1] |
| Storage Conditions | -20°C in the dark, desiccated[4] | -20°C in the dark, desiccated[1][3] |
Experimental Protocols
The bifunctional nature of this compound allows for both the labeling of a single protein at two different sites (intramolecular crosslinking) or the crosslinking of two different protein molecules (intermolecular crosslinking). The following are generalized protocols that can be adapted for specific applications.
General Protein Labeling (Monofunctional Reaction)
This protocol describes the labeling of a single protein population, where the bifunctional dye may react at one or both of its NHS esters with the primary amines (e.g., lysine (B10760008) residues) on the protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer)
-
This compound or Sulfo-Cyanine5 bis-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for the non-sulfonated dye
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF (for the non-sulfonated version) or directly in the reaction buffer (for the sulfo- version) to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Intermolecular Protein Crosslinking
This protocol outlines a general procedure for crosslinking two different protein populations (Protein A and Protein B).
Materials:
-
Purified Protein A and Protein B in an amine-free buffer
-
This compound or Sulfo-Cyanine5 bis-NHS ester
-
Reaction and Quenching buffers as in 3.1.
-
Purification method to separate crosslinked complexes (e.g., size-exclusion chromatography, SDS-PAGE)
Procedure:
-
Optimize Monofunctional Labeling (Optional but Recommended): First, perform labeling reactions for each protein individually to determine the optimal conditions for dye conjugation.
-
Crosslinking Reaction:
-
One-step method: Mix Protein A and Protein B in the reaction buffer at the desired molar ratio. Add the bifunctional dye at a molar excess to the total protein concentration.
-
Two-step method (for more control): a. React the bifunctional dye with Protein A at a low molar ratio (e.g., 1:1) to favor the formation of a singly-labeled intermediate. b. Remove the excess unreacted dye. c. Add Protein B to the reaction mixture containing the dye-labeled Protein A.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction with the quenching buffer.
-
Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked A-B complex. Further characterization can be performed using techniques like Western blotting or mass spectrometry.
Applications and Experimental Workflows
The unique properties of this compound make it suitable for a variety of advanced applications in biological research.
Protein-Protein Interaction Studies
A primary application of this bifunctional dye is to identify and characterize protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be stabilized for subsequent analysis.
Caption: Workflow for a protein-protein interaction study using a bifunctional crosslinker.
Fluorescence Resonance Energy Transfer (FRET)
While Cy5 is typically used as a FRET acceptor, a bifunctional linker can be used to precisely position a donor and acceptor fluorophore within a single biomolecule or a complex to study conformational changes. In a hypothetical scenario where the bifunctional linker holds both a donor and an acceptor, a conformational change that alters the distance between them would result in a change in FRET efficiency.
Caption: Conceptual diagram of FRET to detect conformational changes in a biomolecule.
Crosslinking Mass Spectrometry (XL-MS)
Bifunctional reagents are instrumental in XL-MS workflows to obtain distance constraints for structural modeling of proteins and protein complexes. The known length of the PEG4 linker provides a "molecular ruler" to map the spatial proximity of lysine residues.
Caption: A generalized workflow for crosslinking mass spectrometry (XL-MS).
Conclusion
This compound and its sulfonated analog are powerful and versatile tools for researchers in life sciences and drug development. Their bifunctional nature enables the study of protein-protein interactions and the structural analysis of protein complexes. The bright and photostable Cy5 fluorophore provides excellent sensitivity for a wide range of fluorescence-based applications. The choice between the standard and the sulfo- version depends on the specific requirements of the experiment, particularly the solubility and sensitivity of the target biomolecules. By following the detailed protocols and understanding the potential applications outlined in this guide, researchers can effectively utilize these advanced fluorescent probes to gain deeper insights into complex biological systems.
References
- 1. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to Bis-PEG4-Cy5-NHS Ester: Mechanism of Action, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis-PEG4-Cy5-NHS ester, a bifunctional, amine-reactive fluorescent labeling reagent. We delve into its core mechanism of action, detailing the roles of the Cy5 fluorophore, the dual N-hydroxysuccinimide (NHS) ester reactive groups, and the polyethylene (B3416737) glycol (PEG) linkers. This guide offers detailed experimental protocols for protein labeling and crosslinking, quantitative data on the reagent's properties, and troubleshooting advice for common experimental challenges. Visual diagrams generated using Graphviz are provided to illustrate key chemical reactions and experimental workflows, offering a clear and concise reference for laboratory use.
Introduction
Bis-PEG4-Cy5-NHS ester is a versatile chemical probe designed for the fluorescent labeling and crosslinking of biomolecules. Its structure features a central Cyanine5 (Cy5) fluorophore flanked by two polyethylene glycol (PEG) chains, each terminating in an N-hydroxysuccinimide (NHS) ester. This bifunctional nature allows for the conjugation to primary amines on target molecules, such as the lysine (B10760008) residues of proteins, enabling a range of applications from fluorescence imaging to the study of protein-protein interactions. The inclusion of PEG linkers enhances the water solubility of the molecule, facilitating its use in aqueous biological buffers.[1]
Core Components and Mechanism of Action
The functionality of Bis-PEG4-Cy5-NHS ester is derived from its three key components: the Cy5 fluorophore, the Bis-PEG4 linkers, and the NHS ester reactive groups.
The Cy5 Fluorophore
Cyanine5 (Cy5) is a bright, far-red fluorescent dye known for its high molar extinction coefficient and good photostability.[2] Its excitation and emission maxima are in the far-red region of the spectrum, which is advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components.[2]
The Bis-PEG4 Linker
The "Bis-PEG4" designation indicates the presence of two polyethylene glycol chains, each composed of four PEG units. These hydrophilic linkers serve two primary purposes: they increase the overall water solubility of the hydrophobic Cy5 dye and provide a flexible spacer arm between the fluorophore and the target biomolecule.[1] This spacing can minimize steric hindrance and reduce the potential for quenching of the fluorophore by the labeled protein.
The NHS Ester Reactive Groups
The N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH2), which are readily available on proteins at the N-terminus and on the side chains of lysine residues.[3] The reaction, which occurs under mild pH conditions (typically pH 7.2-8.5), results in the formation of a stable amide bond and the release of NHS as a byproduct.[3][4] The bifunctional nature of this reagent, with two NHS esters, allows for the crosslinking of two different amine-containing molecules or two sites on the same molecule.[3]
The chemical reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the NHS group acting as a good leaving group, to form a stable amide bond.
Figure 1. Reaction mechanism of an NHS ester with a primary amine.
Quantitative Data
The following tables summarize the key quantitative properties of Bis-PEG4-Cy5-NHS ester and its core components.
| Property | Value | Reference |
| Molecular Formula | C55H73ClN4O16 | [1] |
| Molecular Weight | 1081.7 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 (for Cy5-NHS ester)† | [5] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage | -20°C, protect from light | [1] |
| †Note: The quantum yield is for the monofunctional Cy5-NHS ester. The bifunctional nature and PEGylation of Bis-PEG4-Cy5-NHS ester may influence this value. |
Experimental Protocols
General Considerations
-
Buffer Selection: Use an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[4] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[4]
-
Reagent Preparation: Bis-PEG4-Cy5-NHS ester is moisture-sensitive.[6] Allow the reagent to warm to room temperature before opening. Prepare a stock solution in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution for extended periods.[6]
-
Light Sensitivity: Cy5 is a fluorescent dye and should be protected from light to prevent photobleaching.
Protocol for Protein Labeling (Monofunctional Labeling)
This protocol is for labeling a protein with a single molecule of the bifunctional reagent, leaving the second NHS ester available for subsequent reactions if desired, or for applications where a single label is sufficient.
-
Protein Preparation: Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Bis-PEG4-Cy5-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Bis-PEG4-Cy5-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 20-50 mM Tris-HCl.
-
Purification: Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.
Protocol for Protein Crosslinking (Bifunctional Application)
This protocol is designed to crosslink two protein molecules or to create intramolecular crosslinks within a single protein.
-
Protein Preparation: Prepare the protein(s) in an amine-free buffer at a concentration that favors either intermolecular or intramolecular crosslinking. Lower protein concentrations (<1 mg/mL) and higher molar excess of the crosslinker (100- to 1000-fold) favor intramolecular crosslinking.[3] Higher protein concentrations favor intermolecular crosslinking.
-
Reagent Preparation: Prepare a 10 mM stock solution of Bis-PEG4-Cy5-NHS ester in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the desired molar excess of the crosslinker to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction with a final concentration of 20-50 mM Tris-HCl.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.
Figure 2. General experimental workflow for protein labeling and crosslinking.
Applications
The unique properties of Bis-PEG4-Cy5-NHS ester lend it to a variety of applications in biological research and drug development:
-
Fluorescence Microscopy and Imaging: Labeled proteins can be visualized in cells and tissues to study their localization and dynamics.
-
Flow Cytometry: Fluorescently tagged antibodies can be used for cell sorting and analysis.
-
Protein-Protein Interaction Studies: The bifunctional nature of the reagent allows for the crosslinking of interacting proteins, which can then be identified by techniques such as mass spectrometry.
-
Förster Resonance Energy Transfer (FRET): The Cy5 fluorophore can act as a FRET acceptor when paired with a suitable donor, enabling the study of molecular proximity and conformational changes. The bifunctional linker can be used to precisely position the fluorophore in FRET-based biosensors.[7]
-
Drug Delivery and Targeting: The PEGylated nature of the reagent can improve the pharmacokinetic properties of labeled therapeutics.[8][9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. - Presence of primary amines in the buffer. - Incorrect pH of the reaction buffer. | - Prepare fresh stock solutions of the reagent. - Use an amine-free buffer. - Ensure the pH is between 7.2 and 8.5. |
| Protein Precipitation | - High degree of labeling leading to aggregation. - Hydrophobicity of the Cy5 dye. | - Reduce the molar excess of the labeling reagent. - The PEG linker should minimize this, but if it persists, consider a more hydrophilic version of the dye if available. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step (gel filtration or dialysis). |
| No Crosslinking Observed | - Protein concentration is too low. - Insufficient molar excess of the crosslinker. | - Increase the protein concentration. - Optimize the molar ratio of crosslinker to protein. |
| Excessive Aggregation in Crosslinking | - Protein concentration is too high, favoring intermolecular crosslinking. | - Reduce the protein concentration to favor intramolecular crosslinking if desired. |
Conclusion
Bis-PEG4-Cy5-NHS ester is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore, bifunctional reactivity, and enhanced solubility makes it suitable for a wide range of applications, from basic protein labeling to sophisticated studies of molecular interactions. By understanding its mechanism of action and following optimized experimental protocols, researchers can effectively leverage this reagent to advance their scientific discoveries.
References
- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-integration.org [bio-integration.org]
- 9. Enhancing the in vivo stability of polycation gene carriers by using PEGylated hyaluronic acid as a shielding system – ScienceOpen [scienceopen.com]
A Technical Guide to Bis-PEG4-Cy5-NHS: Spectroscopic Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Bis-PEG4-Cy5-NHS, a fluorescent dye vital for labeling and tracking biomolecules. The core of this molecule is the Cyanine5 (Cy5) fluorophore, known for its brightness and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2] The addition of a polyethylene (B3416737) glycol (PEG) spacer enhances its water solubility and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group allows for covalent attachment to primary amines on proteins and other biomolecules.[3][4]
Core Spectroscopic Properties
The spectral characteristics of Bis-PEG4-Cy5-NHS are primarily dictated by the Cy5 core. These properties are crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Unit | References |
| Excitation Maximum (λex) | ~649 | nm | [4] |
| Emission Maximum (λem) | ~667 | nm | [4] |
| Molar Extinction Coefficient (ε) | ~232,000 | M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.2 | - | [5] |
| Recommended Laser Lines | 633, 647 | nm | [1] |
| Common Emission Filter | 660/20 | - | [1] |
Note: The quantum yield is a typical value for Cy5 dyes.[5] The specific value for Bis-PEG4-Cy5-NHS may vary slightly.
Detailed Experimental Protocols
Accurate characterization and application of Bis-PEG4-Cy5-NHS require precise experimental techniques. Below are detailed protocols for measuring its fluorescence spectra and for labeling antibodies.
Protocol 1: Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence spectra of Bis-PEG4-Cy5-NHS using a spectrofluorometer.
Materials:
-
Bis-PEG4-Cy5-NHS
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of Bis-PEG4-Cy5-NHS in anhydrous DMSO.
-
Dilute the stock solution in PBS to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum (~649 nm) to avoid inner filter effects.[6]
-
-
Emission Spectrum Measurement: [7][8]
-
Set the spectrofluorometer's excitation wavelength to the maximum absorption wavelength (~649 nm).
-
Scan the emission wavelengths from approximately 660 nm to 800 nm.
-
Record the fluorescence intensity at each emission wavelength to identify the emission maximum (λem).
-
-
Excitation Spectrum Measurement: [7][8]
-
Set the spectrofluorometer's emission wavelength to the determined emission maximum (~667 nm).
-
Scan the excitation wavelengths from approximately 550 nm to 660 nm.
-
Record the fluorescence intensity at each excitation wavelength to determine the excitation maximum (λex).
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength for both scans.
-
The peak of the excitation scan corresponds to the excitation maximum (λex), and the peak of the emission scan corresponds to the emission maximum (λem).
-
Protocol 2: Antibody Labeling with Bis-PEG4-Cy5-NHS
This protocol describes the covalent labeling of an antibody with Bis-PEG4-Cy5-NHS. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[9]
Materials:
-
Antibody (free of amine-containing stabilizers like Tris or BSA)
-
Bis-PEG4-Cy5-NHS
-
Anhydrous DMSO
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Antibody Preparation: [10]
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2.5 mg/mL. If the antibody is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.
-
-
Dye Preparation: [10]
-
Allow the vial of Bis-PEG4-Cy5-NHS to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
-
While gently stirring, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution. This creates a dye-to-protein molar ratio of approximately 9:1 to 15:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will elute first.
-
-
Storage:
-
Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[11]
-
Visualizations of Key Workflows
The following diagrams illustrate the fundamental principle of fluorescence and a common experimental workflow involving NHS ester dyes.
Caption: Principle of Fluorescence (Jablonski Diagram) for Cy5.
Caption: Workflow for Antibody Labeling with Bis-PEG4-Cy5-NHS.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 5. Cy5-NHS [nanocs.net]
- 6. researchgate.net [researchgate.net]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biotium.com [biotium.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Navigating the Aqueous Environment: A Technical Guide to Bis-PEG4-Cy5-NHS Ester Solubility and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG4-Cy5-NHS ester in aqueous buffers. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and protocols for the effective use of this fluorescent dye in bioconjugation applications. The inclusion of polyethylene (B3416737) glycol (PEG) chains in the Bis-PEG4-Cy5-NHS ester molecule is a key structural feature designed to enhance its hydrophilicity and, consequently, its solubility in aqueous media, a critical factor for successful and efficient labeling of biomolecules.
Understanding the Solubility of Cyanine (B1664457) Dye NHS Esters
The solubility of cyanine dye N-hydroxysuccinimidyl (NHS) esters in aqueous buffers is a crucial parameter for their successful application in bioconjugation. The inherent properties of the dye, as well as the composition of the buffer, play significant roles. Non-sulfonated cyanine dyes, for instance, generally exhibit low solubility in water and often necessitate the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for initial dissolution.[1][2][3]
To address this limitation, two primary strategies are employed: sulfonation and PEGylation. The addition of sulfonate groups creates sulfo-cyanine dyes, which are readily water-soluble and can be dissolved directly in aqueous buffers.[4][5] This is particularly advantageous when working with proteins that are sensitive to organic solvents.[4] Similarly, the incorporation of hydrophilic PEG spacers, as seen in Bis-PEG4-Cy5-NHS ester, increases the aqueous solubility of the molecule.[6][7]
The following table summarizes the solubility properties of different classes of cyanine NHS esters, providing a comparative overview for selecting the appropriate dye and dissolution method for a specific application.
| Dye Class | Key Feature | Aqueous Solubility | Recommended Initial Solvent |
| Cyanine NHS Ester | Non-sulfonated, no PEG | Low | Anhydrous DMSO or DMF[1][2] |
| Sulfo-Cyanine NHS Ester | Sulfonated | High | Aqueous Buffer[4][5] |
| PEGylated Cyanine NHS Ester | Contains PEG chains | Enhanced | Aqueous Buffer or DMSO/DMF |
Experimental Protocols for Bioconjugation
Successful labeling of biomolecules with Bis-PEG4-Cy5-NHS ester hinges on proper preparation of the dye and the target molecule, as well as carefully controlled reaction conditions. The following protocols provide a detailed methodology for a typical bioconjugation experiment.
Preparation of Reagents
1. Biomolecule Solution:
-
Dissolve the biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in an appropriate amine-free buffer.
-
Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[2][8]
-
The optimal pH for the labeling reaction is between 8.3 and 8.5.[2][8][9]
-
Crucial Note: Avoid buffers containing primary amines, such as Tris-HCl, as they will compete with the target biomolecule for reaction with the NHS ester.[3][8]
-
The concentration of the biomolecule should typically be in the range of 1-10 mg/mL.[8]
2. Bis-PEG4-Cy5-NHS Ester Stock Solution:
-
Due to the enhanced solubility imparted by the PEG chains, Bis-PEG4-Cy5-NHS ester may be dissolved directly in the reaction buffer.
-
Alternatively, and for better long-term storage, a concentrated stock solution can be prepared in anhydrous DMSO or DMF.[8][10][11]
-
When using an organic solvent, first dissolve the dye in a small volume of the solvent and then add this solution to the biomolecule solution. The final concentration of the organic solvent in the reaction mixture should be kept low (typically 5-20%) to minimize potential effects on the biomolecule.[1]
-
Aqueous solutions of NHS esters should be used immediately, while solutions in high-quality, amine-free DMF can be stored at -20°C for 1-2 months.[8]
Labeling Protocol
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to biomolecule. A common starting point for protein labeling is a 10-20 fold molar excess of the dye.[12]
-
Reaction Incubation:
-
Add the calculated amount of the Bis-PEG4-Cy5-NHS ester solution to the biomolecule solution.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 1-2 hours, protected from light.[11]
-
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[11]
-
Purification of the Conjugate:
-
It is essential to remove any unconjugated dye from the final product.
-
For macromolecules like proteins, gel filtration (e.g., using a Sephadex G-25 column) is a common and effective purification method.[8]
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams, generated using Graphviz, illustrate the decision-making process for solvent selection and the overall experimental workflow for bioconjugation.
Caption: Decision workflow for selecting the appropriate solvent for Bis-PEG4-Cy5-NHS ester.
Caption: Step-by-step experimental workflow for bioconjugation with Bis-PEG4-Cy5-NHS ester.
References
- 1. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. acebiolab.com [acebiolab.com]
- 3. covachem.com [covachem.com]
- 4. ibiantech.com [ibiantech.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 7. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5 for Advanced Biomolecule Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional, amine-reactive fluorescent labeling reagent. It is designed for professionals in research and drug development who require detailed information on the properties, experimental applications, and underlying principles of using this compound for conjugating to biomolecules for subsequent in vitro and in vivo studies.
Core Properties of this compound
This compound is a cyanine-based fluorescent dye featuring two N-hydroxysuccinimide (NHS) ester functional groups attached via polyethylene (B3416737) glycol (PEG) linkers. The NHS esters react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. The Cy5 fluorophore emits in the far-red spectrum, which is advantageous for biological imaging due to reduced autofluorescence from tissues and cells. The hydrophilic PEG4 spacers enhance the solubility of the dye and the resulting conjugate in aqueous buffers, which can help to prevent aggregation.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight (MW) | 1081.6 g/mol (Computed), 1081.7 g/mol | [1] |
| Molecular Formula | C₅₅H₇₃ClN₄O₁₆ | [1] |
| CAS Number | 2107273-48-1 | [1] |
| Purity | ≥98% | |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ at 649 nm | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
Experimental Protocols
The following protocols are generalized for the labeling of proteins, such as antibodies, with Cy5-NHS esters. The specific molar ratios and reaction times may require optimization for a particular biomolecule.
Protein Preparation for Labeling
-
Buffer Exchange: The protein to be labeled must be in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester. Dialyze or use a spin column to exchange the protein into a suitable buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), with a pH of 8.0-9.0.[3][4][5]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[3][4][5]
Labeling Reaction
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh.[3][4]
-
Molar Ratio Calculation: Determine the desired molar excess of the dye to the protein. A starting point is typically a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling (DOL).
-
Conjugation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5]
Purification of the Labeled Protein
-
Removal of Unconjugated Dye: Separate the Cy5-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (MWCO).[5]
-
Collection and Storage: Collect the fractions containing the labeled protein. The purified conjugate can be stored at 4°C for short-term use or at -20°C in a solution containing a cryoprotectant like glycerol (B35011) for long-term storage. The solution should be protected from light.[5]
Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of Cy5.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualized Workflows and Pathways
Experimental Workflow for Antibody Labeling
The following diagram illustrates the general workflow for labeling an antibody with this compound.
Application in Targeted Tumor Imaging and Drug Delivery
A primary application of Cy5-labeled biomolecules is in preclinical research for targeted cancer therapy and diagnostics. For instance, an antibody or a drug molecule can be labeled with this compound to track its biodistribution and tumor accumulation in animal models using in vivo fluorescence imaging.[6][7][8]
The diagram below illustrates a conceptual signaling pathway and cellular uptake mechanism that can be studied using a Cy5-labeled antibody targeting a cell surface receptor, such as an epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
In this model, the Cy5-labeled antibody binds to its target receptor on the tumor cell surface. This binding event can be visualized through fluorescence imaging. Following binding, the antibody-receptor complex can be internalized via endocytosis, and its intracellular trafficking can be monitored. Simultaneously, the binding of the antibody to the receptor can modulate downstream signaling pathways, impacting cell proliferation and survival, which are key aspects of cancer biology and drug development.
References
- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 2. Bis-(N,N'-NHS-PEG4)-Cy5|COA [dcchemicals.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. A multifunctional biodegradable brush polymer-drug conjugate for paclitaxel/gemcitabine co-delivery and tumor imaging - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00282K [pubs.rsc.org]
- 7. In Vivo Bio-imaging Using Chlorotoxin-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEGylation on the Photophysical Properties of Cy5 Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the quantum yield and brightness of PEGylated Cy5 dyes. Cyanine 5 (Cy5) is a widely utilized far-red fluorescent dye, valued for its high molar extinction coefficient and emission spectrum in a region that minimizes autofluorescence from biological samples.[1] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, is a common modification to enhance the solubility, stability, and in vivo circulation time of fluorescent probes.[2][3] This guide provides a quantitative comparison of key photophysical properties, detailed experimental methodologies for their measurement, and a visualization of a relevant signaling pathway where these dyes are employed.
Quantitative Data on Cy5 and PEGylated Cy5 Derivatives
The brightness of a fluorophore is a critical parameter for imaging applications and is determined by both its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Brightness is proportional to the product of these two values.[4] While PEGylation is primarily intended to improve biocompatibility, it can also influence the photophysical properties of the dye.[2] The following table summarizes the key quantitative data for a common non-PEGylated Cy5 variant (Cy5-NHS ester) and a representative PEGylated Cy5 derivative.
| Property | Cy5-NHS Ester | PEGylated Cy5 Derivative |
| Excitation Maximum (λ_ex) | ~649 nm | Not explicitly stated, but expected to be similar to Cy5 |
| Emission Maximum (λ_em) | ~666 nm | Not explicitly stated, but expected to be similar to Cy5 |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | Significantly lower than Cy5-NHS ester[2] |
| Fluorescence Quantum Yield (Φ) | ~0.2[5] | 0.07[2] |
| Solubility | Soluble in organic solvents (DMSO, DMF)[1] | Enhanced aqueous solubility[2] |
Experimental Protocols
Accurate determination of the fluorescence quantum yield is essential for characterizing and comparing fluorescent dyes. The following are detailed protocols for the relative (comparative) method of quantum yield measurement.
Relative Quantum Yield Measurement Protocol
This method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents (e.g., PBS, water, or ethanol)
-
Fluorescence standard with a known quantum yield in the spectral region of Cy5 (e.g., Cresyl Violet)
-
Cy5 dye (non-PEGylated and PEGylated)
2. Sample Preparation:
-
Prepare a stock solution of the reference standard and the Cy5 samples in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement:
-
Record the absorbance spectra of the solvent blank and all prepared dilutions of the standard and samples using a UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for the solvent blank.
-
Measure the fluorescence emission spectra for all dilutions of the standard and the samples under identical instrument settings (e.g., excitation and emission slit widths).
-
Subtract the solvent blank spectrum from each of the measured fluorescence spectra.
-
Integrate the area under the corrected emission spectra for each solution.
-
4. Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the samples.
-
Determine the slope (gradient) of the resulting linear fits.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualization of a Signaling Pathway
PEGylated Cy5 dyes are frequently used in in vivo imaging to track the localization and dynamics of key proteins in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is often studied using fluorescently labeled ligands.
Below is a diagram illustrating a simplified experimental workflow for tracking EGFR dimerization and activation using Cy5-labeled EGF.
Caption: Workflow for tracking EGFR dimerization using PEGylated Cy5-EGF.
The following diagram illustrates the core logic of the EGFR signaling pathway activation upon ligand binding.
Caption: Simplified EGFR signaling pathway upon ligand binding and activation.
References
An In-depth Technical Guide to Bis-NHS Ester for Amine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-N-hydroxysuccinimide (Bis-NHS) esters, a critical class of homobifunctional crosslinking reagents. It details their chemical properties, mechanism of action, and diverse applications in life sciences research and drug development. This guide is intended to equip researchers with the necessary knowledge to effectively utilize these powerful tools for elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules.
Introduction to Bis-N-hydroxysuccinimide (NHS) Esters
Bis-NHS esters are crosslinking reagents characterized by the presence of two N-hydroxysuccinimide ester functional groups. These esters are highly reactive towards primary amines, which are readily available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine (B10760008) residues. This reactivity makes Bis-NHS esters invaluable for covalently linking proteins and other amine-containing molecules.
Chemical Structure and Properties of the NHS Ester Functional Group
The N-hydroxysuccinimide ester is an activated carboxylic acid derivative. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by a primary amine on the carbonyl carbon of the ester. This reaction results in the formation of a stable amide bond.
The Role of the NHS Ester in Amine-Reactive Crosslinking
The efficiency of the reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[1] In this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester, a competing reaction, is manageable.
Overview of Bis-NHS Esters as Homobifunctional Crosslinkers
Bis-NHS esters are homobifunctional, meaning they have two identical reactive groups. This allows for the one-step crosslinking of two amine-containing molecules. The two NHS ester groups are connected by a spacer arm, the length and chemical nature of which can be varied to suit different applications.
Mechanism of Amine Reactivity
The fundamental reaction of a Bis-NHS ester involves the nucleophilic acyl substitution of the NHS ester by a primary amine.
The Reaction of NHS Esters with Primary Amines
The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.
Figure 1: Reaction Mechanism of NHS Ester with a Primary Amine.
Formation of a Stable Amide Bond
The resulting amide bond is highly stable under physiological conditions, making Bis-NHS esters ideal for creating permanent crosslinks between biomolecules.
Factors Influencing Reaction Efficiency
-
pH and Buffer Choice : As mentioned, a pH range of 7.2-8.5 is optimal for the aminolysis reaction.[1] Buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, should be used to avoid competing reactions.[1][2]
-
Temperature : The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize protein degradation and non-specific reactions.
-
Stoichiometry and Concentration : The molar ratio of the Bis-NHS ester to the protein is a critical parameter that needs to be optimized for each application. A higher concentration of the protein and crosslinker will favor the crosslinking reaction over hydrolysis.
-
Hydrolysis of NHS Esters: A Competing Reaction : NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[1] This competing reaction reduces the efficiency of the desired aminolysis reaction.
Types of Bis-NHS Ester Crosslinkers
Bis-NHS esters are available with a variety of spacer arms, which differ in length, hydrophilicity, and cleavability. The choice of spacer arm is critical for the success of a crosslinking experiment.
Classification Based on Spacer Arm Length and Composition
-
Short-chain vs. Long-chain Spacers : The length of the spacer arm determines the distance between the two crosslinked molecules. Short-chain spacers are useful for probing close protein-protein interactions, while long-chain spacers can be used to identify more distant interactions.
-
Hydrophilic vs. Hydrophobic Spacers : Hydrophilic spacers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the solubility of the crosslinker and the resulting conjugate.[2] Hydrophobic spacers are more suitable for crosslinking proteins in non-aqueous environments.
-
Cleavable vs. Non-cleavable Spacers : Cleavable spacers contain a linkage that can be broken under specific conditions, such as reduction of a disulfide bond. This allows for the separation of the crosslinked proteins for analysis. Non-cleavable spacers form a permanent link between the two molecules.
Common Bis-NHS Ester Reagents and Their Applications
| Reagent | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Membrane Permeable? | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | 11.4 | 368.35 | No | Yes | Hydrophobic; intracellular and intramembrane crosslinking. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | 572.43 | No | No | Water-soluble analog of DSS; cell-surface protein crosslinking. |
| DSG (Disuccinimidyl glutarate) | 7.7 | 326.26 | No | Yes | Shorter spacer arm than DSS; for probing closer interactions. |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | 404.42 | Yes (Disulfide) | Yes | Thiol-cleavable; allows for separation of crosslinked proteins. |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 12.0 | 608.51 | Yes (Disulfide) | No | Water-soluble, thiol-cleavable crosslinker. |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | 16.1 | 456.36 | Yes (Hydroxylamine) | Yes | Cleavable with hydroxylamine; longer spacer arm. |
| Bis-NHS-(PEG)n | Variable | Variable | No | No (generally) | PEGylated spacers enhance solubility and reduce aggregation.[2] |
Quantitative Data on Bis-NHS Ester Reactions
Reaction Kinetics and Half-life of NHS Esters
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the NHS ester functional group decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
Optimal Reaction Conditions for Common Applications
| Application | Molar Excess of Crosslinker | Protein Concentration | Reaction Time | Temperature |
| Protein-Protein Crosslinking | 10-50 fold | > 1 mg/mL | 30 min - 2 hr | 4°C or RT |
| Antibody-Drug Conjugation | 5-20 fold | 2-10 mg/mL | 1-4 hr | 4°C or RT |
| Surface Immobilization | Variable | Variable | 1-2 hr | RT |
Conjugation Efficiency and Yields
The efficiency of a Bis-NHS ester reaction is influenced by several factors, including the number of accessible primary amines on the target protein, the reaction conditions, and the specific crosslinker used. For antibody-drug conjugates, the drug-to-antibody ratio (DAR) is a critical parameter that is influenced by the conjugation efficiency. A typical target DAR is between 2 and 4.
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using a Bis-NHS Ester (DSS)
This protocol provides a general procedure for crosslinking proteins in solution using DSS. Optimization may be required for specific applications.
Materials and Reagents:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
Step-by-Step Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). A 20- to 50-fold molar excess of DSS over protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS. Incubate for 15 minutes at room temperature.
-
Analysis of Crosslinking Products: Analyze the crosslinked products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.
Figure 2: General Workflow for Protein Crosslinking.
Protocol for Labeling an Antibody with a Bis-NHS Ester-based Reagent
This protocol outlines the general steps for conjugating a molecule (e.g., a drug or a fluorescent dye) to an antibody using a Bis-NHS ester linker.
Materials and Reagents:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bis-NHS ester linker
-
Molecule to be conjugated (with a compatible reactive group if the linker is heterobifunctional)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Step-by-Step Procedure:
-
Prepare Antibody: Buffer exchange the antibody into an amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare Linker Solution: Dissolve the Bis-NHS ester linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the linker solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle mixing.
-
Quench Reaction (if necessary): Add a quenching buffer to stop the reaction.
-
Purification: Remove excess linker and unconjugated molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting antibody conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
Applications in Research and Drug Development
Proximity Analysis of Proteins in Cellular Complexes
Bis-NHS esters are widely used to study protein-protein interactions within cells. By crosslinking interacting proteins, researchers can "capture" these transient interactions for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.
Antibody-Drug Conjugate (ADC) Development
In the development of ADCs, Bis-NHS esters are used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[3] The stability of the amide bond formed is crucial for preventing premature release of the drug in circulation.
Surface Immobilization of Proteins and Peptides
Bis-NHS esters can be used to immobilize proteins and peptides onto surfaces that have been functionalized with primary amines. This is a common technique in the development of biosensors and other diagnostic devices.
Stabilizing Protein Conformations
Intramolecular crosslinking with Bis-NHS esters can be used to stabilize the three-dimensional structure of a protein. This can be useful for structural studies or for improving the stability of therapeutic proteins.
Figure 3: Factors Influencing Bis-NHS Ester Reactivity.
Troubleshooting and Considerations
-
Low Crosslinking/Labeling Efficiency: This can be due to several factors, including low protein concentration, suboptimal pH, or hydrolysis of the Bis-NHS ester. Increasing the molar excess of the crosslinker or optimizing the reaction conditions may help.
-
Protein Aggregation and Precipitation: Crosslinking can sometimes lead to protein aggregation. Using a more hydrophilic crosslinker, such as one with a PEG spacer, can help to mitigate this problem.
-
Non-specific Binding: To minimize non-specific binding, it is important to use an appropriate quenching buffer and to purify the crosslinked products.
-
Choosing the Right Bis-NHS Ester for Your Application: The choice of Bis-NHS ester will depend on the specific application. Consider the required spacer arm length, cleavability, and solubility when selecting a crosslinker.
Conclusion
Bis-NHS esters are versatile and powerful tools for researchers in a wide range of disciplines. By understanding the chemistry of these reagents and by carefully optimizing the reaction conditions, researchers can successfully use Bis-NHS esters to investigate protein-protein interactions, develop novel therapeutics, and create innovative diagnostic devices.
Figure 4: Investigating Signaling Pathways with Bis-NHS Esters.
References
Applications of Homobifunctional Crosslinkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Homobifunctional Crosslinkers in Proteomics
In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease.[1] Homobifunctional crosslinkers are powerful chemical tools that enable researchers to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and complex organization.[1][2]
Homobifunctional crosslinkers are reagents possessing two identical reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[2][3][4] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1] This technique, known as cross-linking mass spectrometry (XL-MS), provides distance constraints that can be used to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes in proteins.[1]
The most commonly used homobifunctional crosslinkers target primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) or sulfhydryl groups (the thiol group of cysteine residues).[3][5][6] The choice of crosslinker depends on the specific application, desired spacer arm length, and the chemical properties of the target proteins.[4][7]
Core Applications in Proteomics
The versatility of homobifunctional crosslinkers has led to their widespread application in various areas of proteomics research:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, these reagents stabilize both strong and transient interactions, facilitating their identification. This is crucial for understanding the architecture of protein complexes and cellular signaling pathways.[2][8]
-
Structural Proteomics: The defined spacer arm length of a homobifunctional crosslinker provides a "molecular ruler" to measure distances between amino acid residues.[9] These distance constraints are invaluable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.[9]
-
Studying Protein Conformation and Dynamics: Changes in protein conformation can be probed by comparing crosslinking patterns under different conditions. This allows for the study of protein folding, conformational changes upon ligand binding, and the dynamics of protein assemblies.[10]
-
In Vivo Crosslinking: Membrane-permeable homobifunctional crosslinkers can be used to capture protein interactions within their native cellular environment.[11][12] This provides a more physiologically relevant snapshot of the cellular interactome.
Quantitative Data on Common Homobifunctional Crosslinkers
The selection of an appropriate homobifunctional crosslinker is critical for the success of a crosslinking experiment. The following tables summarize the properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers [7][13][14]
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Reactive Group | Target Group |
| Disuccinimidyl suberate (B1241622) | DSS | 11.4 | No | Yes | NHS ester | Primary amines |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | Yes | No | Sulfo-NHS ester | Primary amines |
| Disuccinimidyl glutarate | DSG | 7.7 | No | Yes | NHS ester | Primary amines |
| Disuccinimidyl tartrate | DST | 6.4 | Yes | No | NHS ester | Primary amines |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | Yes | No | Sulfo-NHS ester | Primary amines |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 16.1 | No | Yes | NHS ester | Primary amines |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 16.1 | Yes | No | Sulfo-NHS ester | Primary amines |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers [6]
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Reactive Group | Target Group |
| 1,6-Bismaleimidohexane | BMH | 16.1 | No | Yes | Maleimide | Sulfhydryls |
| 1,4-Bismaleimidobutane | BMB | 10.9 | No | Yes | Maleimide | Sulfhydryls |
| Bismaleimidoethane | BMOE | 8.0 | No | Yes | Maleimide | Sulfhydryls |
| 1,4-Bismaleimidyl-2,3-dihydroxybutane | BDB | 10.0 | No | Yes | Maleimide | Sulfhydryls |
| Dithiobis(maleimidoethane) | DTME | 13.2 | No | Yes | Maleimide | Sulfhydryls |
Experimental Protocols
In Vitro Protein Crosslinking with Disuccinimidyl Suberate (DSS)
This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional amine-reactive crosslinker DSS.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[7]
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines, as these will compete with the crosslinking reaction. The protein concentration should be optimized for the specific interaction being studied.
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM. DSS is moisture-sensitive and should be stored in a desiccator.[13]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal molar excess of crosslinker over protein should be determined empirically.[15] Gently mix and incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[15]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[13]
-
Sample Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE to visualize crosslinked products or for downstream processing for mass spectrometry analysis, which typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.[13]
In-Cell Crosslinking Workflow for Protein Interaction Analysis
This protocol outlines a general procedure for crosslinking proteins within living cells to capture in vivo protein-protein interactions.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Membrane-permeable homobifunctional crosslinker (e.g., DSS or DSG)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cultured cells with PBS to remove any amine-containing media.
-
Crosslinking: Resuspend the cells in PBS. Add the freshly prepared crosslinker (dissolved in DMSO) to the cell suspension to a final concentration typically between 1-5 mM. Incubate for 30 minutes at room temperature.[16]
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Extraction and Analysis: Clarify the lysate by centrifugation. The supernatant containing the crosslinked protein complexes can then be used for downstream applications such as immunoprecipitation to enrich for specific protein complexes, followed by mass spectrometry analysis to identify the interacting partners.
Visualization of a Signaling Pathway Studied by Crosslinking
Homobifunctional crosslinkers are instrumental in elucidating the intricate network of protein-protein interactions that constitute signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway regulating cell proliferation, differentiation, and stress responses, and its components have been studied using crosslinking approaches.[11][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 交联剂选择指南 [sigmaaldrich.com]
- 15. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Interactions Of MAP Kinase Signaling Pathway Measured - Gate2Biotech.com [gate2biotech.com]
- 19. youtube.com [youtube.com]
The Role of PEG4 Linkers in Enhancing Cy5 Dye Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanine (B1664457) 5 (Cy5) is a widely utilized fluorescent dye in biological imaging and diagnostics due to its favorable spectral properties in the far-red region. However, its inherent hydrophobicity can lead to poor aqueous solubility, aggregation, non-specific binding, and potential cytotoxicity, limiting its efficacy in sensitive biological applications. This technical guide details the critical role of incorporating a short, hydrophilic tetraethylene glycol (PEG4) linker to the Cy5 core. PEGylation, specifically with a PEG4 linker, significantly enhances the biocompatibility of the dye by mitigating its hydrophobic characteristics. This guide provides a comprehensive overview of the mechanisms, quantitative improvements, and detailed experimental protocols for evaluating the enhanced properties of Cy5-PEG4 conjugates, serving as a vital resource for researchers in molecular imaging and drug development.
Introduction: The Challenge of Cy5 Biocompatibility
Cy5 and other cyanine dyes are essential tools in fluorescence microscopy, flow cytometry, and in vivo imaging. Their utility stems from high extinction coefficients and emission in the far-red spectrum (approx. 650-670 nm), a region with minimal autofluorescence from biological tissues. Despite these advantages, the hydrophobic nature of the cyanine core structure presents significant challenges:
-
Aggregation: In aqueous environments, hydrophobic dye molecules tend to self-associate, leading to fluorescence quenching and altered spectral properties.
-
Non-Specific Binding: Hydrophobic interactions cause the dye to bind indiscriminately to proteins and cell membranes, resulting in high background signals and potential artifacts.[1][2] This is a major concern in targeted imaging, where a high signal-to-noise ratio is paramount.
-
Poor Solubility: Limited solubility in aqueous buffers complicates the preparation of stock solutions and conjugation reactions.[3][4]
-
Cytotoxicity: At higher concentrations, the aggregation and non-specific interactions of unmodified dyes can disrupt cellular functions and lead to toxicity.[5][6]
To overcome these limitations, chemical modification is necessary. The covalent attachment of a short polyethylene (B3416737) glycol (PEG) linker, a process known as PEGylation, has emerged as a highly effective strategy.[4][7] This guide focuses specifically on the role of the PEG4 linker, a discrete chain of four ethylene (B1197577) glycol units.
Mechanism of Action: How the PEG4 Linker Improves Biocompatibility
The PEG4 linker enhances the biocompatibility of Cy5 through several key mechanisms rooted in its physicochemical properties. PEG is a flexible, hydrophilic, and biocompatible polymer that imparts these characteristics to the conjugated dye.[7][8]
-
Increased Hydrophilicity: The ethylene glycol units of the PEG4 chain are highly hydrophilic. When attached to the hydrophobic Cy5 core, the linker increases the overall water solubility of the molecule.[3][9][10] This hydrophilic shield also reduces the tendency of the dye to aggregate in aqueous solutions.[4]
-
Steric Hindrance and "Stealth" Properties: The PEG4 linker creates a flexible, dynamic hydration shell around the Cy5 molecule.[7] This shell acts as a physical barrier, sterically hindering the hydrophobic core from interacting non-specifically with proteins and cell surfaces.[11] This "stealth" effect is crucial for reducing background fluorescence and improving target specificity in imaging applications.[11]
-
Improved Pharmacokinetics: In drug delivery and in vivo imaging, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation time.[7][12] While a short PEG4 linker has a modest effect compared to longer PEG chains, it contributes to more favorable pharmacokinetic profiles.[13]
The logical relationship between Cy5's problems and the PEG4 solution is visualized below.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Fluorescent dye with PEG linker [schem.jp]
- 4. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]
- 5. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. Cy5-PEG4-acid | BroadPharm [broadpharm.com]
- 10. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 11. purepeg.com [purepeg.com]
- 12. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5 for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional fluorescent labeling reagent. It is designed to assist researchers in the fields of life sciences and drug development in utilizing this compound for the fluorescent labeling of biomolecules.
Product Information
Supplier: BroadPharm[1]
Catalog Number: BP-23035[1]
This compound is a cyanine (B1664457) dye-based fluorescent label equipped with two N-hydroxysuccinimide (NHS) ester functional groups.[1] These NHS esters react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amino-modified oligonucleotides, to form stable amide bonds.[2][3] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce non-specific binding.[1] The Cy5 fluorophore is a bright, far-red fluorescent dye, making it suitable for a variety of fluorescence-based detection methods.[1]
Quantitative Data
The following table summarizes the key quantitative specifications for this compound.
| Property | Value | Reference |
| Molecular Weight | 1081.7 g/mol | [1] |
| CAS Number | 2107273-48-1 | [1] |
| Purity | >98% | [1] |
| Excitation Maximum (λ_max_) | 649 nm | [1] |
| Emission Maximum (λ_em_) | 667 nm | [1] |
| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins and amino-modified oligonucleotides with this compound. These should be considered as starting points, and optimization may be necessary for specific applications.
Protein Labeling Protocol
This protocol is adapted for labeling proteins with primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex® G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[4] If the protein is in a different buffer, exchange it for the labeling buffer. Avoid buffers containing primary amines like Tris.[4]
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.[4] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with a suitable buffer (e.g., PBS).[6]
Amino-Modified Oligonucleotide Labeling Protocol
This protocol is designed for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
3 M Sodium Acetate
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined experimentally. Incubate the reaction for at least 2 hours at room temperature in the dark.[5]
-
Purification: Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.[7] Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer.[7] Alternatively, purification can be performed using HPLC.[7]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and a general experimental workflow for biomolecule labeling.
Caption: Reaction scheme and general workflow for biomolecule labeling.
Caption: Detailed experimental workflow for bioconjugation.
References
- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. biotium.com [biotium.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Bis-(N,N'-PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Bis-(N,N'-PEG4-NHS ester)-Cy5. This bifunctional, PEGylated fluorescent dye is a powerful tool for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, western blotting, and fluorescence resonance energy transfer (FRET)-based assays.
The this compound reagent features two amine-reactive N-hydroxysuccinimide (NHS) esters, enabling covalent conjugation to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface. The integrated Cy5 fluorophore is a bright, far-red dye, minimizing background fluorescence from biological samples. The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the dye and the resulting conjugate, which can help to reduce aggregation and non-specific binding. The bifunctional nature of this reagent allows for potential applications in protein crosslinking to study protein-protein interactions. However, this protocol focuses on achieving controlled protein labeling for fluorescence-based detection. Careful control of the molar ratio of the dye to the protein is critical to manage the extent of labeling and minimize intermolecular crosslinking.
Key Features of this compound
| Feature | Description |
| Fluorophore | Cyanine5 (Cy5) |
| Reactive Groups | Two N-hydroxysuccinimide (NHS) esters |
| Spacer Arm | PEG4 (Polyethylene glycol, 4 units) |
| Reactivity | Primary amines (-NH₂) |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~667 nm |
Experimental Protocols
I. Reagent and Buffer Preparation
A. Protein Sample Preparation:
-
The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES, at a pH of 8.0-9.0.[1] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3.[2][3]
-
Buffers containing primary amines, such as Tris or glycine, are not suitable for the labeling reaction as they will compete with the protein for reaction with the NHS ester.[1][3] If your protein is in such a buffer, it must be exchanged into a suitable amine-free buffer by dialysis or using a desalting column.
-
For optimal labeling, the protein concentration should be at least 2 mg/mL, with a recommended range of 2-10 mg/mL.[3][4] Labeling efficiency decreases at lower protein concentrations.[3]
B. This compound Stock Solution:
-
The this compound reagent is moisture-sensitive.[2] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[1][3][5]
-
Do not prepare aqueous stock solutions of the dye, as the NHS ester will readily hydrolyze in water, rendering it non-reactive.[2] Unused stock solution in anhydrous solvent can be stored at -20°C for a short period (up to two weeks), protected from light and moisture.[3]
II. Protein Labeling Procedure
The following protocol is a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for your specific protein and application.
A. Calculating the Amount of Dye:
-
To control the extent of labeling and minimize intermolecular crosslinking, it is crucial to carefully calculate the molar ratio of this compound to your protein.
-
A starting point for the molar excess of dye to protein is typically in the range of 5:1 to 20:1.[6] For bifunctional reagents, it is advisable to start at the lower end of this range to avoid significant crosslinking.
-
The following formula can be used to calculate the amount of dye needed:
mg of dye = (molar excess of dye / 1) * (mg of protein / MW of protein in Da) * MW of dye in Da
B. Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix the reaction gently by pipetting up and down or by brief vortexing.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C, protected from light.[5][7]
C. (Optional) Quenching the Reaction:
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. A common choice is Tris-HCl. Add Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[8]
III. Purification of the Labeled Protein
Purification is a critical step to remove unconjugated "free" dye, which can interfere with downstream applications by causing high background signals.[8]
A. Spin Column/Gel Filtration Chromatography:
-
This is a rapid method suitable for small sample volumes.[8]
-
Use a desalting column with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Apply the labeling reaction mixture to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled protein. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye will be retained in the column resin.[8]
B. Dialysis:
-
Dialysis is suitable for larger sample volumes.
-
Transfer the labeling reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of your desired storage buffer at 4°C with several buffer changes over 24-48 hours.
IV. Characterization of the Labeled Protein
A. Determining the Degree of Labeling (DOL):
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
-
Measure the absorbance of the purified conjugate using a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is approximately 650 nm (A₆₅₀).
-
Calculate the concentration of the protein and the dye using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at 650 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (for Cy5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where:
-
A₆₅₀ is the absorbance at 650 nm.
-
ε_dye is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
B. SDS-PAGE Analysis:
-
Run the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5. A single fluorescent band corresponding to the molecular weight of your protein should be observed. The presence of a low molecular weight fluorescent band indicates residual free dye and the need for further purification.
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Signaling Pathway Example: Receptor Internalization Study
Proteins labeled with this compound can be used to visualize and track their movement and localization within cells. For example, a Cy5-labeled ligand can be used to study the internalization of its corresponding cell surface receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Bis-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, diagnostics, and drug development. Cyanine 5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for such applications.[1][2] Bis-succinimidyl ester (Bis-NHS ester) derivatives of Cy5 are bifunctional reagents that contain two amine-reactive NHS ester groups.[3] This allows for the cross-linking of two amine-modified molecules or the introduction of two dye molecules onto a single target. These reagents are particularly useful for creating specialized probes for applications such as Fluorescence Resonance Energy Transfer (FRET), in situ hybridization (FISH), and other advanced molecular assays.[2][4]
This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with Bis-Cy5 NHS ester, along with information on purification, quantification, and potential applications.
Principle of the Reaction
The labeling reaction is based on the covalent coupling of the N-hydroxysuccinimidyl (NHS) ester of Bis-Cy5 with a primary aliphatic amine group on the modified oligonucleotide. The reaction proceeds efficiently at a slightly alkaline pH (typically 8.0-9.0), where the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] The bifunctional nature of Bis-Cy5 NHS ester allows for the labeling of two separate amine-modified oligonucleotides, creating a dimer, or potentially reacting with two amine groups on the same oligonucleotide if the structure allows.[6]
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-modified oligonucleotide | High-purity, desalted |
| Bis-Cy5 NHS ester | e.g., Sulfo-Cy5 bis-NHS ester |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate (B1201080), pH 8.5 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High purity |
| Nuclease-free water | |
| Purification supplies | HPLC system with a reverse-phase column (e.g., C18), or materials for Polyacrylamide Gel Electrophoresis (PAGE) |
| Spectrophotometer (e.g., NanoDrop) | For quantification |
Experimental Protocols
Preparation of Reagents
-
Amine-Modified Oligonucleotide: Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 using HCl or NaOH.
-
Bis-Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Bis-Cy5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
Labeling Reaction
-
In a microcentrifuge tube, combine the following:
-
20 µL of 1 mM amine-modified oligonucleotide
-
70 µL of 0.1 M Labeling Buffer (pH 8.5)
-
-
Add 10 µL of the freshly prepared 10 mg/mL Bis-Cy5 NHS ester solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 5-10 fold molar excess of the dye is a good starting point.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light. Overnight incubation can also be performed.[5]
Purification of the Labeled Oligonucleotide
The removal of unreacted dye and unlabeled oligonucleotides is critical for downstream applications.[7] High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[8]
-
Reverse-Phase HPLC:
-
Dilute the reaction mixture with an appropriate volume of mobile phase A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA)).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the labeled oligonucleotide using a gradient of mobile phase B (e.g., Acetonitrile). The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.[9]
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).
-
Collect the fractions corresponding to the dual-labeled peak.
-
Lyophilize the purified, labeled oligonucleotide.
-
-
Alternative Purification Methods:
Quantification of the Labeled Oligonucleotide
The concentration and labeling efficiency of the purified Bis-Cy5 labeled oligonucleotide can be determined using a spectrophotometer.
-
Resuspend the lyophilized labeled oligonucleotide in a known volume of nuclease-free water.
-
Measure the absorbance of the solution at 260 nm (A260) and the absorbance maximum of Cy5 (~650 nm, A650).
-
Calculate the concentration of the oligonucleotide and the dye using the following formulas and the Beer-Lambert law (A = εcl):
-
Oligonucleotide Concentration (µM) = (A260 - (A650 x CF260)) / ε260 x l
-
Dye Concentration (µM) = A650 / ε650 x l
Where:
-
ε260 is the molar extinction coefficient of the oligonucleotide (provided by the manufacturer).
-
ε650 is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[8]
-
CF260 is the correction factor for the dye's absorbance at 260 nm (for Cy5, this is typically around 0.05).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Degree of Labeling (DOL): The ratio of dye molecules to oligonucleotide molecules can be calculated as:
-
DOL = Dye Concentration (µM) / Oligonucleotide Concentration (µM)
-
Quantitative Data Summary
The following table summarizes typical spectral properties of Cy5 and expected outcomes of the labeling reaction. Actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.
| Parameter | Value | Reference |
| Cy5 Spectral Properties | ||
| Excitation Maximum (λex) | ~646 nm | [8] |
| Emission Maximum (λem) | ~662 nm | [8] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [8] |
| Labeling Reaction | ||
| Recommended pH | 8.0 - 9.0 | [5] |
| Typical Molar Excess of Dye | 5 - 10 fold | |
| Expected Degree of Labeling (DOL) | 1.5 - 2.0 (for bifunctional labeling) | |
| Purification Efficiency | ||
| HPLC | > 95% removal of free dye | [8][9] |
| PAGE | > 90% removal of free dye | [10] |
| Ethanol Precipitation | Variable, often incomplete | [7] |
Visualizations
Experimental Workflow
References
- 1. goldbio.com [goldbio.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. abpbio.com [abpbio.com]
- 4. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG4-Cy5-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG4-Cy5-NHS ester is a fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) 5 (Cy5) fluorophore to proteins, antibodies, and other biomolecules containing primary amines. This reagent features a bis-functional design with two N-hydroxysuccinimide (NHS) esters, enabling efficient crosslinking or labeling. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of four PEG units, enhances the solubility and reduces steric hindrance of the conjugated molecule, which can be advantageous in immunoassays. Cy5 is a bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it well-suited for flow cytometry applications where minimizing autofluorescence from cellular components is critical.[1][2][3]
The NHS ester functional groups react with primary amines (e.g., on lysine (B10760008) residues) under mild alkaline conditions to form stable amide bonds.[3] The hydrophilic PEG4 spacer can improve the biocompatibility of the labeled molecule and potentially reduce non-specific binding in cell-based assays.[2][4]
Key Applications in Flow Cytometry
-
Immunophenotyping: Labeling of monoclonal antibodies for the identification and quantification of cell surface markers on heterogeneous cell populations.
-
Intracellular Staining: Conjugation to antibodies that target intracellular antigens, such as signaling proteins, transcription factors, and cytokines.
-
Cell Proliferation and Viability Assays: Use in conjunction with other fluorescent probes to monitor cell cycle status and viability.
-
Receptor-Ligand Interaction Studies: Labeling of ligands to study their binding to cell surface receptors.
Advantages of Bis-PEG4-Cy5-NHS Ester in Flow Cytometry
-
Reduced Spectral Overlap: The far-red emission of Cy5 minimizes spectral overlap with common fluorophores excited by the blue (488 nm) and yellow-green (561 nm) lasers, simplifying multicolor panel design.
-
Low Autofluorescence: Excitation in the red region of the spectrum results in lower background autofluorescence from cells and tissues, leading to improved signal-to-noise ratios.[3]
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the water solubility of the dye and the resulting conjugate, which can prevent aggregation and improve staining performance.[2][4]
-
Photostability: Cy5 is a relatively photostable dye, allowing for consistent signal detection during flow cytometry acquisition.[1]
Data Presentation
Table 1: Spectral Properties of Bis-PEG4-Cy5-NHS Ester
| Property | Value |
| Excitation Maximum (Ex) | ~649 nm[2][4] |
| Emission Maximum (Em) | ~667 nm[2][4] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹[2] |
| Recommended Laser Line | 633 nm (HeNe), 640 nm (Red Diode) |
| Common Emission Filter | 660/20 BP or similar |
Table 2: Illustrative Comparison of Fluorophore Performance in Flow Cytometry*
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Stain Index (Illustrative) |
| FITC | 495 | 519 | Moderate | 80 |
| PE | 496, 565 | 578 | Very Bright | 350 |
| Cy5 | 650 | 670 | Bright | 150 |
| Alexa Fluor 647 | 650 | 668 | Bright | 160 |
| PE-Cy7 | 496, 565 | 785 | Bright | 200 |
*Note: This table provides an illustrative comparison of relative brightness and stain index based on generally accepted performance characteristics. Actual performance can vary depending on the antibody conjugate, instrument configuration, and experimental conditions. Specific quantitative data for Bis-PEG4-Cy5-NHS ester was not available in the conducted search.
Experimental Protocols
Protocol 1: Antibody Labeling with Bis-PEG4-Cy5-NHS Ester
This protocol describes the general procedure for conjugating Bis-PEG4-Cy5-NHS ester to a monoclonal antibody.
Materials:
-
Purified monoclonal antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Bis-PEG4-Cy5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze the antibody against PBS overnight at 4°C.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of Bis-PEG4-Cy5-NHS ester to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use. Vortex to dissolve completely.
-
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
Calculate the required volume of the dye stock solution for the desired molar excess (a starting point of 10:1 to 15:1 dye-to-antibody molar ratio is recommended).
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.
-
Collect the fractions containing the labeled antibody (the first colored peak to elute).
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A₆₅₀ × ε_protein) / (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) × ε_dye
-
ε_protein for IgG is ~210,000 M⁻¹cm⁻¹
-
ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹
-
CF₂₈₀ (correction factor for dye absorbance at 280 nm) for Cy5 is ~0.05
-
-
An optimal DOL is typically between 3 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein (e.g., BSA) and a preservative (e.g., sodium azide) and store at -20°C or -80°C.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
Materials:
-
Cell suspension (e.g., PBMCs, cultured cells)
-
Cy5-labeled primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc blocking reagent (optional)
-
Viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
If staining cells with high Fc receptor expression (e.g., macrophages, B cells), incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
-
Staining:
-
Add the predetermined optimal concentration of the Cy5-labeled antibody to 100 µL of the cell suspension (typically 1-10 µL per 1 x 10⁶ cells).
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step once.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If using a viability dye, add it according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).
-
Protocol 3: Intracellular Staining (Phospho-Flow) for B-Cell Receptor Signaling
This protocol is designed for the analysis of intracellular signaling events, specifically the phosphorylation of key proteins in the B-cell receptor (BCR) pathway.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
B-cell stimulus (e.g., anti-IgM F(ab')₂ fragment)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a commercial permeabilization buffer)
-
Cy5-labeled phospho-specific antibody (e.g., anti-phospho-Syk)
-
Antibodies for surface markers (e.g., anti-CD19, anti-CD20) conjugated to other fluorophores
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in pre-warmed RPMI medium.
-
Stimulate cells with an optimal concentration of anti-IgM F(ab')₂ for a predetermined time (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge cells and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Staining:
-
Resuspend the permeabilized cells in Flow Cytometry Staining Buffer.
-
Add the Cy5-labeled anti-phospho-Syk antibody and other surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer, gating on the B-cell population (e.g., CD19+) to analyze the phosphorylation status of Syk.
-
Visualizations
Caption: Experimental workflow for cell surface staining using a Bis-PEG4-Cy5-NHS ester labeled antibody.
Caption: Reaction of Bis-PEG4-Cy5-NHS ester with a primary amine on a protein to form a stable amide bond.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting key phosphorylated proteins commonly analyzed by flow cytometry.
References
Application Notes and Protocols for Intracellular Delivery of Bis-Cy5 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of functional proteins into living cells is a powerful tool for basic research, drug discovery, and therapeutic development. This technology allows for the direct investigation of cellular processes, the manipulation of signaling pathways, and the potential for protein-based therapies. Labeling proteins with fluorescent dyes such as Cyanine5 (Cy5) enables their visualization and quantification within the intracellular environment. A "Bis-Cy5" labeled protein, featuring two Cy5 molecules, can offer enhanced signal intensity for detection. This document provides detailed application notes and protocols for the preparation, intracellular delivery, and analysis of Bis-Cy5 labeled proteins.
The intracellular delivery of proteins is challenged by the cell membrane's impermeability to large molecules. Various strategies have been developed to overcome this barrier, including the use of cell-penetrating peptides (CPPs), endosomolytic agents, and nanoparticle-based carriers.[1][2] The choice of delivery method depends on the specific protein, cell type, and experimental goals.[3] Following delivery, it is crucial to quantify the efficiency of cellular uptake and assess any potential cytotoxicity.[4][5]
I. Preparation of Bis-Cy5 Labeled Proteins
A. Protein Preparation
For successful labeling, the protein of interest must be pure and in a suitable buffer.[6][7]
-
Purity: The protein solution should be free of contaminants, particularly other molecules containing primary amines.
-
Buffer: The buffer should be free of primary amines, such as Tris or glycine, which will compete with the protein for reaction with the Cy5 NHS ester.[7][8] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES at a pH of 8.2-8.5.[6]
-
Concentration: A protein concentration of 2-10 mg/mL is recommended for efficient labeling.[6][8]
B. Bis-Cy5 Labeling Protocol
This protocol is adapted from standard Cy5 NHS ester labeling procedures to achieve a higher degree of labeling.[6][7][9] The goal is to achieve an average degree of labeling (DOL) of approximately 2.
Materials:
-
Purified protein in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6][7]
-
Desalting spin columns or size-exclusion chromatography system for purification[7][8]
Procedure:
-
Prepare Protein Solution: Adjust the protein concentration to 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[6][7] The volume should not exceed 100 µl for efficient labeling and purification with spin columns.[7][9]
-
Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6][7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive Cy5 dye to the protein solution.[10] The optimal ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing, protected from light.[7][9]
-
Purification: Remove unreacted Cy5 dye using a desalting spin column or size-exclusion chromatography.[7][8] This step is critical to prevent high background fluorescence.[8]
C. Characterization of Bis-Cy5 Labeled Protein
Degree of Labeling (DOL) Calculation:
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.[8]
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5).[8]
-
Calculate the protein concentration and DOL using the following formulas:[7][8]
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where CF is the correction factor for Cy5 absorbance at 280 nm (approximately 0.05).[8]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
DOL = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).[6]
-
-
An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[8]
II. Intracellular Delivery Methods
Several methods can be employed for the intracellular delivery of Bis-Cy5 labeled proteins. The choice of method will depend on the cell type, the protein being delivered, and the desired efficiency.
A. Cell-Penetrating Peptide (CPP)-Mediated Delivery
CPPs are short peptides that can traverse the cell membrane and can be used to deliver cargo molecules.[11] One such example is the TAT peptide.[11] A dimeric form of TAT labeled with tetramethylrhodamine, dfTAT, has been shown to efficiently escape endosomes and deliver proteins into the cytosol.[2]
Protocol for dfTAT-Mediated Delivery (Adapted from[11]):
-
Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Complex Formation: Prepare a mixture of the Bis-Cy5 labeled protein and dfTAT in serum-free media. The optimal ratio of protein to dfTAT should be determined empirically.
-
Incubation: Replace the cell culture medium with the protein-dfTAT mixture. Incubate for 1-4 hours at 37°C.
-
Washing: Remove the incubation medium and wash the cells three times with PBS to remove extracellular protein-dfTAT complexes.
-
Analysis: Proceed with imaging or other downstream analysis.
B. Polymer-Based Nanoparticle Delivery
Low-molecular-weight polyethyleneimine (PEI) can form nanocomplexes with proteins through self-assembly, facilitating their intracellular delivery.[1]
Protocol for PEI-Mediated Delivery (Adapted from[1]):
-
Nanocomplex Formation: Dilute the Bis-Cy5 labeled protein in PBS. Add PEI1200 reagent dropwise to the protein solution while gently stirring. A molar ratio of PEI to protein of 4:1 to 8:1 is a good starting point.[1]
-
Incubation: Add the protein-PEI nanocomplexes to the cell culture medium. The final concentration of the delivered protein should be optimized to be effective while maintaining low cytotoxicity (e.g., <1 µg/mL).[1]
-
Time Course: The delivery and release of the protein can occur over several hours, with peak fluorescence intensity observed between 8 and 24 hours.[1]
-
Analysis: Analyze the cells at different time points to determine the optimal incubation time.
III. Quantification of Intracellular Delivery
Several techniques can be used to quantify the amount of Bis-Cy5 labeled protein delivered into cells.
A. Fluorescence Microscopy
Fluorescence microscopy provides a qualitative and semi-quantitative assessment of intracellular delivery, allowing for the visualization of the subcellular localization of the labeled protein.[3][11]
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Delivery: Perform the intracellular delivery protocol as described above.
-
Staining (Optional): Counterstain nuclei with a DNA dye like Hoechst 33342 to aid in localization.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).
B. Flow Cytometry
Flow cytometry enables the rapid quantification of the percentage of cells that have taken up the labeled protein and the relative amount of protein per cell.[4]
Protocol:
-
Delivery: Perform the intracellular delivery protocol in a multi-well plate format.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analysis: Analyze the cell suspension on a flow cytometer equipped with a laser and detector suitable for Cy5.
C. Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful single-molecule technique that can directly quantify the concentration of fluorescently labeled molecules in living cells and even within specific cellular compartments.[12] It is particularly well-suited to measure the efficiency of cytosolic and nuclear delivery.[12]
IV. Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxic effects of the Bis-Cy5 labeled protein and the delivery reagent.[5]
A. MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1]
Protocol (Adapted from[1]):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of the Bis-Cy5 labeled protein delivered with the chosen method. Include untreated cells and vehicle-only controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
B. LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[13]
V. Data Presentation
Table 1: Quantitative Parameters for Bis-Cy5 Protein Labeling and Delivery
| Parameter | Method | Typical Range/Value | Reference |
| Protein Labeling | |||
| Protein Concentration for Labeling | Spectrophotometry | 2-10 mg/mL | [6][8] |
| Molar Ratio of Dye to Protein | Calculation | 10:1 to 20:1 | [10] |
| Degree of Labeling (DOL) | Spectrophotometry | 2 - 4 | [8] |
| Intracellular Delivery | |||
| PEI/Protein Molar Ratio | Calculation | 4:1 to 8:1 | [1] |
| Protein Concentration for Delivery | Calculation | < 1 µg/mL (for low cytotoxicity) | [1] |
| Delivery Efficiency (% of positive cells) | Flow Cytometry | >75% (can be optimized) | [3] |
| Cytotoxicity | |||
| Cell Viability | MTT Assay | >80% (desirable) | [1] |
VI. Visualizations
Caption: Overall experimental workflow for Bis-Cy5 labeled protein delivery.
Caption: Generalized cellular uptake and endosomal escape pathway.
Conclusion
The successful intracellular delivery of Bis-Cy5 labeled proteins opens up numerous possibilities for studying protein function in living cells. By carefully preparing the labeled protein, selecting an appropriate delivery method, and rigorously quantifying uptake and cytotoxicity, researchers can obtain reliable and insightful data. The protocols and guidelines presented here provide a comprehensive framework for implementing this powerful technique in a variety of research and development settings.
References
- 1. Intracellular Delivery of Proteins into Living Cells by Low-Molecular-Weight Polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein delivery into live cells by incubation with an endosomolytic agent | Springer Nature Experiments [experiments.springernature.com]
- 3. A practical approach for intracellular protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of intracellular proteins and monitoring therapy using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. bakerlab.org [bakerlab.org]
- 11. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of protein delivery in live cells using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Application Notes: Protocol for Protein Crosslinking with Bis-PEG4-Cy5-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG4-Cy5-NHS ester is a homobifunctional, fluorescent crosslinking reagent designed for the covalent labeling of proteins and other biomolecules. This reagent combines three key functional elements:
-
Two N-hydroxysuccinimide (NHS) Esters: These amine-reactive groups form stable amide bonds with primary amines (—NH₂) found on the N-terminus and the side chains of lysine (B10760008) residues in proteins.[1]
-
A Polyethylene Glycol (PEG4) Spacer: The hydrophilic 4-unit PEG spacer arm increases the solubility of the reagent and the resulting conjugate in aqueous buffers, helping to prevent protein aggregation that can occur with more hydrophobic crosslinkers.[2][3]
-
A Cyanine 5 (Cy5) Fluorophore: A bright and photostable fluorescent dye that emits in the far-red region of the spectrum.[4] This is advantageous for biological applications as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[4]
This crosslinker is ideal for creating fluorescently labeled protein conjugates for use in a variety of applications, including fluorescence microscopy, flow cytometry (FACS), Western blotting, and enzyme-linked immunosorbent assays (ELISA). The labeling process is dependent on several factors, primarily pH, protein concentration, and the molar ratio of crosslinker to protein.[5]
Chemical Reaction Principle
The core of the labeling protocol is the nucleophilic acyl substitution reaction between the NHS ester and a primary amine. The amine group, present in a deprotonated state at a slightly alkaline pH, attacks the carbonyl carbon of the NHS ester. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[5]
Caption: NHS ester reaction with a protein's primary amine.
Reagent and Equipment
Materials:
-
Bis-PEG4-Cy5-NHS ester
-
Protein of interest (1-10 mg/mL in an amine-free buffer)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[6][7]
-
Purification/Desalting Columns (e.g., Sephadex G-25)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[5]
Equipment:
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Pipettes and tips
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Rotary shaker/mixer
Quantitative Data Summary
The following tables provide key quantitative parameters for the crosslinker and the labeling reaction.
Table 1: Properties of Bis-PEG4-Cy5-NHS Ester
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (approx.) | ~1081.6 g/mol | [8] |
| Reactive Groups | N-hydroxysuccinimide (NHS) Ester | [2] |
| Target Functional Group | Primary Amines (—NH₂) | [1] |
| Spacer Arm | PEG4 (Polyethylene Glycol) |[2] |
Table 2: Spectral Properties of Cy5 Dye
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λ_max_) | ~650 nm | [9] |
| Emission Maximum (λ_em_) | ~670 nm | [4] |
| Molar Extinction Coefficient (ε_max_) | 250,000 M⁻¹cm⁻¹ | [4][10] |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.04 - 0.05 |[9][10] |
Table 3: Recommended Experimental Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonated amines; higher pH increases NHS ester hydrolysis.[6][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations improve labeling efficiency.[6][10] |
| Molar Excess of Crosslinker | 5- to 20-fold | Must be optimized empirically for the specific protein and desired DOL.[11] |
| Reaction Temperature | Room Temperature (or 4°C) | Lower temperature can reduce protein degradation but requires longer incubation.[7] |
| Reaction Time | 1 - 4 hours (at RT) | Can be extended overnight at 4°C.[1][7] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive; use high-quality, amine-free solvent.[5][12] |
Experimental Workflow & Protocols
The overall process involves preparing the reagents, performing the labeling reaction, purifying the conjugate, and finally, characterizing the product.
Caption: General workflow for protein labeling and analysis.
Protocol 1: Reagent Preparation
-
Protein Preparation:
-
Dissolve or exchange the protein of interest into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[10]
-
CRITICAL: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[10][12] If necessary, dialyze or desalt the protein sample to remove these interfering substances.[12]
-
-
Crosslinker Stock Solution Preparation:
-
Allow the vial of Bis-PEG4-Cy5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, dissolve the required amount of the crosslinker in a small volume of anhydrous DMSO or high-quality, amine-free DMF to create a stock solution (e.g., 10 mg/mL or ~10 mM).[9]
-
CRITICAL: NHS esters are susceptible to hydrolysis. Do not prepare aqueous stock solutions or store stock solutions for extended periods. Discard any unused reconstituted reagent.[12]
-
Protocol 2: Protein Labeling Reaction
-
Calculate Reagent Volumes: Determine the volume of the crosslinker stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess is a common starting point).[9]
-
Example Calculation: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 mM), a 10-fold molar excess requires 1 mM of crosslinker.
-
-
Initiate the Reaction: Add the calculated volume of the Bis-PEG4-Cy5-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][7] Gentle mixing on a rotary shaker is recommended.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This will consume any unreacted NHS ester.[11]
Protocol 3: Purification of the Labeled Protein
It is crucial to remove unreacted crosslinker to prevent interference in downstream applications and to allow for accurate characterization.[13]
-
Prepare the Column: Equilibrate a size-exclusion chromatography column (e.g., a pre-packed desalting spin column or a gravity-flow G-25 column) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply Sample: Load the entire reaction mixture onto the center of the column.
-
Elute Conjugate: Centrifuge the column (for spin columns) or allow the sample to enter the column bed and begin elution with PBS (for gravity-flow).
-
Collect Fractions: Collect the eluted fractions. The labeled protein is typically larger and will elute first, often visible as a colored band. The smaller, unreacted dye molecules will be retained longer on the column. Pool the fractions containing the purified protein conjugate.[9]
Protocol 4: Characterization of the Labeled Protein
The concentration of the labeled protein and the Degree of Labeling (DOL) can be determined using a UV-Vis spectrophotometer. The DOL represents the average number of dye molecules conjugated to each protein molecule.[14]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, ~650 nm (A_max_). Use the elution buffer (PBS) as a blank. Dilute the sample if the absorbance is outside the linear range of the spectrophotometer.[9]
-
Calculate the Degree of Labeling (DOL):
-
Step A: Calculate the concentration of the Cy5 dye.
-
Concentration of Dye (M) = A_max_ / (ε_max_ × path length)
-
Where ε_max_ for Cy5 is 250,000 M⁻¹cm⁻¹ and the path length is typically 1 cm.[10]
-
-
Step B: Correct the absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for Cy5 at 280 nm (~0.05).[10] This step accounts for the dye's absorbance at 280 nm.
-
-
Step C: Calculate the concentration of the protein.
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_prot_ × path length)
-
Where ε_prot_ is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Step D: Calculate the DOL.
-
DOL = Concentration of Dye / Concentration of Protein[9]
-
-
Troubleshooting
Table 4: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Labeling Efficiency / Low DOL | 1. Incorrect pH of reaction buffer. 2. Presence of amine-containing buffers (e.g., Tris). 3. Hydrolyzed/inactive NHS ester. 4. Insufficient molar excess of crosslinker. | 1. Ensure buffer pH is between 8.3 and 8.5.[6] 2. Dialyze protein into an amine-free buffer like PBS or bicarbonate.[12] 3. Prepare fresh crosslinker stock solution in anhydrous DMSO/DMF immediately before use.[5] 4. Increase the molar excess of the crosslinker in increments (e.g., 15x, 20x).[11] |
| Protein Precipitation/Aggregation | 1. High concentration of organic solvent. 2. Over-labeling of the protein. 3. Protein is inherently unstable under reaction conditions. | 1. Ensure the final concentration of DMSO/DMF does not exceed 10%.[5] 2. Reduce the molar excess of the crosslinker or decrease the reaction time.[13] 3. Perform the reaction at 4°C. Consider using a more hydrophilic crosslinker if aggregation persists. |
| High Background Signal in Assays | 1. Incomplete removal of unreacted dye. 2. Non-specific binding of the conjugate. | 1. Repeat the purification step or use a column with a longer bed length.[13] 2. Optimize blocking and washing steps in your assay protocol. Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.[11] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Bis-(N,N'-NHS-PEG4)-Cy5 | C55H73ClN4O16 | CID 156597094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
Purifying Bis-Cy5 Labeled Proteins: A Guide to Removing Free Dye
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent labeling of proteins with fluorescent dyes, such as Bis-Cy5, is a fundamental technique in biomedical research and drug development. This process enables the visualization and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. However, a critical step following the labeling reaction is the removal of unconjugated or "free" dye. The presence of free dye can lead to high background signals, inaccurate determination of labeling efficiency, and non-specific signals in downstream applications, ultimately compromising the reliability of experimental data.[1]
This document provides detailed protocols for the most common and effective methods for purifying Bis-Cy5 labeled proteins from free dye. These methods primarily exploit the size difference between the larger protein-dye conjugate and the smaller, unbound dye molecule.[1] The selection of the most appropriate purification method depends on several factors, including the size and stability of the protein, the sample volume, the required level of purity, and the available laboratory equipment.[1]
Overview of Purification Methods
Several techniques can be employed to efficiently separate Bis-Cy5 labeled proteins from free dye. The most widely used methods include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic technique that separates molecules based on their size.[1][2][3]
-
Spin Columns: A rapid, centrifugation-based gel filtration method ideal for small sample volumes.[1][4][5]
-
Dialysis: A simple and cost-effective method for removing small molecules from a sample through a semi-permeable membrane.[1]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying biomolecules, particularly for larger sample volumes.[6][7][8][9][10]
The following table summarizes the key characteristics of these methods to aid in selecting the most suitable technique for your specific application.
| Method | Principle | Advantages | Disadvantages | Typical Sample Volume | Purity |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous resin.[2] | High resolution, good for separating protein aggregates, can be used for buffer exchange.[1][2][11] | Can lead to sample dilution, requires a dedicated chromatography system for high performance.[11] | 100 µL - several mL | High |
| Spin Columns | Rapid gel filtration using centrifugation to separate molecules by size.[1] | Fast, easy to use, ideal for small sample volumes.[1][4][5] | Lower resolution than SEC, potential for sample loss, column can be overloaded.[1] | 50 µL - 200 µL | Moderate to High |
| Dialysis | Diffusion of small molecules (free dye) across a semi-permeable membrane while retaining larger molecules (labeled protein).[1] | Simple, cost-effective, gentle on proteins.[1] | Time-consuming (can take overnight), requires large volumes of buffer, may not be suitable for very small sample volumes.[1] | > 100 µL | Moderate |
| Tangential Flow Filtration (TFF) | Separation of molecules based on size and charge using a semi-permeable membrane and tangential flow to prevent clogging.[6][7][8][9][10] | Rapid processing of large volumes, can be used for concentration and buffer exchange simultaneously.[6][7][9][10] | Requires specialized equipment, potential for membrane fouling.[7] | > 10 mL | High |
Experimental Protocols
Size Exclusion Chromatography (SEC)
This protocol describes the purification of a Bis-Cy5 labeled protein using a gravity-flow size exclusion column. For higher resolution, an automated liquid chromatography system can be used.
Materials:
-
Size exclusion chromatography resin (e.g., Sephadex G-25)[12]
-
Chromatography column
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Fraction collection tubes
-
Spectrophotometer
Protocol:
-
Column Packing:
-
Gently swirl the resin slurry to create a uniform suspension.
-
Pour the slurry into the column in one continuous motion to avoid introducing air bubbles.
-
Allow the resin to settle and the storage buffer to drain.
-
-
Column Equilibration:
-
Wash the packed column with 3-5 column volumes of Equilibration Buffer.
-
Ensure the buffer flows evenly through the column.
-
-
Sample Loading:
-
Allow the buffer to drain until it reaches the top of the resin bed.
-
Carefully load the Bis-Cy5 labeled protein sample onto the center of the resin bed.
-
Allow the sample to enter the resin bed completely.
-
-
Elution:
-
Gently add Equilibration Buffer to the top of the column.
-
Begin collecting fractions immediately.
-
The labeled protein will elute first as a colored band, followed by the smaller, free Bis-Cy5 dye.
-
-
Analysis:
-
Monitor the absorbance of the collected fractions at 280 nm (for protein) and 650 nm (for Cy5 dye).
-
Pool the fractions containing the purified labeled protein (high A280 and A650).
-
Fractions containing only free dye will have a high A650 and negligible A280.
-
Spin Columns
This protocol provides a rapid method for purifying small volumes of Bis-Cy5 labeled proteins.
Materials:
-
Pre-packed spin columns (e.g., with Sephadex G-25)
-
Microcentrifuge
-
Collection tubes
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Column Preparation:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
-
Column Equilibration:
-
Add 300-500 µL of Equilibration Buffer to the column.
-
Centrifuge for 1-2 minutes at the recommended speed. Discard the flow-through.
-
Repeat this step 2-3 times.
-
-
Sample Loading and Elution:
-
Place the spin column in a clean collection tube.
-
Carefully load the Bis-Cy5 labeled protein sample (typically 50-150 µL) onto the center of the resin bed.
-
Centrifuge for 2-4 minutes at the recommended speed.
-
The eluate in the collection tube is the purified labeled protein. The free dye remains in the column resin.[1]
-
Dialysis
This protocol is suitable for removing free dye from larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare Dialysis Tubing:
-
Cut the dialysis tubing to the desired length.
-
Pre-wet the tubing in dialysis buffer.
-
-
Load Sample:
-
Secure one end of the tubing with a clip.
-
Pipette the Bis-Cy5 labeled protein sample into the tubing, leaving some space at the top.
-
Secure the other end with a second clip, ensuring no leaks.
-
-
Dialysis:
-
Buffer Changes:
-
Dialyze for at least 4-6 hours or overnight.
-
For efficient dye removal, perform at least two to three buffer changes.[1]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Wipe the outside of the tubing and transfer the purified protein solution to a clean tube.
-
Quality Control of Purified Labeled Protein
After purification, it is essential to assess the purity of the Bis-Cy5 labeled protein and determine the degree of labeling (DOL).
Spectrophotometric Analysis
The concentration of the purified protein and the degree of labeling can be determined by measuring the absorbance at 280 nm (for the protein) and 650 nm (for Bis-Cy5).
-
Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₅₀ x CF)] / ε₂₈₀
-
A₂₈₀ = Absorbance at 280 nm
-
A₆₅₀ = Absorbance at 650 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05)
-
ε₂₈₀ = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
-
Dye Concentration (M) = A₆₅₀ / ε₆₅₀
-
ε₆₅₀ = Molar extinction coefficient of Bis-Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹)
-
-
Degree of Labeling (DOL) = Molar concentration of dye / Molar concentration of protein
An optimal DOL is typically between 2 and 4 for antibodies to avoid self-quenching of the fluorophore.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visually confirm the removal of free dye.
-
Run the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel under a fluorescence imager. A single fluorescent band corresponding to the molecular weight of the protein should be observed.
-
The absence of a low molecular weight fluorescent band indicates the successful removal of free dye.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in downstream applications | Incomplete removal of free dye. | Repeat the purification step. For spin columns, consider using a second column.[1][13] For dialysis, increase the dialysis time and the number of buffer changes.[1] |
| Low protein recovery | Protein precipitation or non-specific binding to the purification matrix. | Ensure the use of appropriate buffers and gentle handling. For SEC and spin columns, ensure the column is not overloaded. |
| Labeled protein has lost activity | The dye has attached to a critical residue in the active site. | Optimize the dye-to-protein ratio in the labeling reaction to reduce the degree of labeling.[1] |
| Free dye detected after purification | The purification method was inefficient for the specific protein or dye concentration. | Consider a different purification method with higher resolution, such as HPLC. For small proteins, ensure the SEC resin has an appropriate fractionation range.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. repligen.com [repligen.com]
- 8. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis-(N,N'-PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(N,N'-PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent and homobifunctional crosslinker.[1][2] This molecule incorporates the bright, far-red fluorescent dye Cy5, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two amine-reactive N-hydroxysuccinimide (NHS) ester groups.[2][3] The Cy5 dye is well-suited for various fluorescence-based applications due to its high extinction coefficient and emission in the red spectrum, a region with minimal autofluorescence from biological samples.[4][5] The PEG4 spacer enhances the water solubility of the molecule.[3] The dual NHS ester groups enable covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, or for crosslinking molecules that contain primary amines.[1][2][6]
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1081.65 g/mol | [3][7] |
| Excitation Maximum (λex) | 649 nm | [3] |
| Emission Maximum (λem) | 667 nm | [3] |
| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ at 649 nm | [3] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
| Purity | >98% | [3] |
Storage and Handling
Proper storage and handling are critical to maintaining the reactivity of the NHS esters.
| Guideline | Recommendation | Reference |
| Storage Temperature | Store at -20°C. | [3][4] |
| Light Sensitivity | Protect from light. | |
| Moisture Sensitivity | Store in a desiccated environment. The product is sensitive to moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. | |
| Solution Stability | Stock solutions are not recommended due to the hydrolysis of NHS esters in the presence of moisture. It is advised to prepare fresh solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use and discard any unused solution. | [2] |
| Shipping | Typically shipped at ambient temperature. | [3] |
Safety and Hazard Information
| Hazard | Precautionary Statement | Reference |
| Oral Toxicity | Harmful if swallowed. | [7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [7] |
| Handling | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7] |
| First Aid (Eyes) | Remove contact lenses and flush eyes immediately with large amounts of water. | [7] |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | [7] |
Experimental Protocols
The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific applications and biomolecules.
Amine Labeling Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS). This reaction is pH-dependent.
Figure 1. Reaction of this compound with primary amines.
Protocol for Protein Labeling
This protocol is for general protein labeling. The molar ratio of dye to protein may need to be adjusted to achieve the desired degree of substitution (DOS).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[8]
-
Purification column (e.g., gel filtration, dialysis)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Calculate Molar Ratio:
-
Determine the required amount of dye. A molar excess of 8-10 fold of the dye to the protein is a common starting point for mono-labeling, but for cross-linking or higher labeling density, this will need to be optimized.[8][9]
-
Formula: mg of dye = (molar excess) x (mg of protein) x (MW of dye) / (MW of protein)[8]
-
-
Prepare Dye Solution:
-
Labeling Reaction:
-
Add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin column chromatography.[8]
-
-
Characterization of the Conjugate:
-
Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Experimental Workflow for Protein Labeling and Purification
The following diagram illustrates the general workflow for labeling and purifying a protein conjugate.
Figure 2. Workflow for protein labeling with this compound.
Applications
This compound is a versatile reagent for various applications in life sciences and drug development, including:
-
Fluorescence Microscopy: Labeling of antibodies and other probes for immunofluorescence.
-
Flow Cytometry: Conjugation to antibodies for cell surface marker analysis.[10]
-
In Vivo Imaging: The far-red fluorescence allows for deep tissue penetration with minimal autofluorescence.[10]
-
Crosslinking Studies: Investigating protein-protein interactions by covalently linking interacting partners.
-
Fluorescent Labeling of Biomolecules: General labeling of peptides, proteins, and amine-modified oligonucleotides.[4]
References
- 1. abpbio.com [abpbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 4. goldbio.com [goldbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Bis-(N,N'-NHS-PEG4)-Cy5|MSDS [dcchemicals.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling with Bis-PEG4-Cy5-NHS Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG4-Cy5-NHS ester. Our goal is to help you improve low labeling efficiency and address other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bis-PEG4-Cy5-NHS ester and what is it used for?
Bis-PEG4-Cy5-NHS ester is a fluorescent labeling reagent. Let's break down its components:
-
Cy5: A fluorescent dye that emits light in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 667 nm). This makes it useful for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
-
NHS ester: An amine-reactive group that forms a stable covalent amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein).
-
Bis-PEG4: This indicates that the molecule is bifunctional ("Bis"), meaning it has two reactive NHS ester groups. These are connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with four repeating units ("PEG4"). This bifunctionality allows for the crosslinking of molecules. The PEG spacer increases the solubility of the reagent and the resulting conjugate in aqueous buffers.[1]
This reagent is commonly used for labeling and crosslinking proteins, antibodies, and other biomolecules.
Q2: My labeling efficiency is very low. What are the most common causes?
Low labeling efficiency with NHS esters is a frequent issue. The primary causes can be categorized as follows:
-
Incorrect Buffer Conditions: The pH of the reaction buffer is critical. The optimal pH range for NHS ester reactions is typically 7.2-8.5.[2] Below this range, the primary amines on the protein are protonated and less available to react. Above this range, the hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[3]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.
-
Poor Reagent Quality: NHS esters are sensitive to moisture and can hydrolyze over time. It is crucial to use fresh, high-quality anhydrous solvents like DMSO or DMF to prepare the reagent stock solution immediately before use.[2] Degraded DMF can also contain amines that will react with the NHS ester.
-
Low Reactant Concentrations: Low concentrations of your protein or the Bis-PEG4-Cy5-NHS ester can slow down the reaction, allowing the competing hydrolysis reaction to dominate. Protein concentrations of at least 2 mg/mL are often recommended.
-
Inaccessible Amine Groups: The primary amines on your protein may be buried within its three-dimensional structure, making them inaccessible to the labeling reagent.
Q3: I am observing protein precipitation or aggregation after the labeling reaction. What could be the cause?
Protein precipitation or aggregation when using a bifunctional reagent like Bis-PEG4-Cy5-NHS ester is often due to excessive intermolecular crosslinking . This is where a single reagent molecule links two or more of your target protein molecules together, leading to the formation of large, insoluble aggregates.
To minimize this, you can:
-
Decrease the molar excess of the Bis-PEG4-Cy5-NHS ester.
-
Reduce the protein concentration to favor intramolecular crosslinking (crosslinking within the same molecule) over intermolecular crosslinking.
-
Optimize the reaction time to prevent excessive crosslinking.
Troubleshooting Guide
Issue 1: Low Degree of Labeling (DOL)
| Potential Cause | Recommended Solution |
| Incorrect pH | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use freshly prepared buffers and verify the pH.[2] |
| Amine-Containing Buffers | Exchange your protein into an amine-free buffer like PBS, bicarbonate, or borate (B1201080) buffer using dialysis or a desalting column. |
| Hydrolyzed NHS Ester | Prepare the Bis-PEG4-Cy5-NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions.[2] |
| Low Reactant Concentrations | Increase the protein concentration (ideally >2 mg/mL). You can also try increasing the molar excess of the labeling reagent. |
| Short Incubation Time | Extend the incubation time. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C. |
| Inaccessible Amines | Consider gentle denaturation of your protein if its activity is not critical, or try a different labeling chemistry that targets other functional groups. |
Issue 2: Protein Aggregation and Precipitation
| Potential Cause | Recommended Solution |
| High Molar Excess of Reagent | Reduce the molar ratio of Bis-PEG4-Cy5-NHS ester to your protein. Start with a lower ratio (e.g., 5:1) and titrate up. |
| High Protein Concentration | Decrease the concentration of your protein in the reaction mixture to reduce the likelihood of intermolecular crosslinking. |
| Extended Reaction Time | Shorten the incubation time to limit the extent of crosslinking. |
| Insufficient Quenching | Ensure you are effectively stopping the reaction by adding a quenching buffer with a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0). |
Quantitative Data Summary
The optimal reaction conditions should be empirically determined for each specific protein. The following tables provide illustrative data on how different parameters can influence the labeling outcome.
Table 1: Effect of Molar Excess on Degree of Labeling (DOL) and Aggregation
| Molar Excess of Bis-PEG4-Cy5-NHS Ester to Protein | Expected Degree of Labeling (DOL) | Expected % Aggregation (Illustrative) |
| 5:1 | 1 - 3 | < 5% |
| 10:1 | 3 - 6 | 5 - 15% |
| 20:1 | 5 - 10 | 15 - 30% |
| 50:1 | > 8 | > 30% |
Table 2: Influence of Reaction pH on Labeling Efficiency
| Reaction pH | Relative Labeling Efficiency (Illustrative) |
| 6.5 | Low |
| 7.0 | Moderate |
| 7.5 | High |
| 8.0 | Optimal |
| 8.5 | High |
| 9.0 | Moderate to High (Increased Hydrolysis) |
Experimental Protocols
Detailed Protocol for Protein Labeling with Bis-PEG4-Cy5-NHS Ester
This protocol provides a starting point for labeling a generic IgG antibody. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bis-PEG4-Cy5-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the Bis-PEG4-Cy5-NHS Ester Stock Solution:
-
Allow the vial of Bis-PEG4-Cy5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a calculated amount of the Bis-PEG4-Cy5-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at the maximum wavelength of the dye.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
-
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Possible outcomes of bifunctional labeling.
References
Bis-PEG4-Cy5-NHS ester hydrolysis rate vs pH and temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG4-Cy5-NHS ester. The information focuses on the critical aspect of hydrolysis rate as a function of pH and temperature, which directly impacts the efficiency of conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Bis-PEG4-Cy5-NHS ester and what is it used for?
Bis-PEG4-Cy5-NHS ester is a fluorescent labeling reagent. It contains a Cyanine 5 (Cy5) fluorophore for detection, a polyethylene (B3416737) glycol (PEG4) spacer to increase hydrophilicity, and two N-hydroxysuccinimide (NHS) ester reactive groups. These NHS esters react with primary amines (e.g., on proteins, peptides, or antibodies) to form stable amide bonds, thereby covalently attaching the fluorescent Cy5 label to the molecule of interest. This is commonly used in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.
Q2: My labeling efficiency with Bis-PEG4-Cy5-NHS ester is low. What are the potential causes and solutions?
Low labeling efficiency is a common issue and is often related to the hydrolysis of the NHS ester. Here are the primary causes and troubleshooting steps:
-
Cause: Hydrolysis of the NHS ester. The NHS ester group is sensitive to water and will hydrolyze, rendering it inactive for conjugation. The rate of this hydrolysis is highly dependent on pH and temperature.
-
Solution:
-
Optimize pH: The optimal pH for the reaction is a compromise between the reactivity of the amine and the stability of the NHS ester. For most protein labeling, a pH range of 7.2 to 8.5 is recommended.[1] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is significantly accelerated.[1][2]
-
Control Temperature: Perform the reaction at a controlled temperature. Lower temperatures (e.g., 4°C) can slow down the rate of hydrolysis, allowing for longer reaction times if needed. However, this may also slow down the desired labeling reaction. Room temperature is often a good starting point.
-
Fresh Reagent: Ensure your Bis-PEG4-Cy5-NHS ester is stored correctly (at -20°C, desiccated) and that solutions are prepared fresh before each use.[3] Aqueous solutions of NHS esters should be used immediately.[2]
-
-
-
Cause: Competing nucleophiles in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer for the conjugation reaction.[4]
-
-
Cause: Low concentration of reactants. If the concentration of your target molecule is too low, the competing hydrolysis reaction can dominate.
-
Solution: Increase the concentration of your protein or peptide in the reaction mixture. This will favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
-
Q3: How quickly does the Bis-PEG4-Cy5-NHS ester hydrolyze?
Quantitative Data: NHS Ester Hydrolysis Half-Life
The following table summarizes the half-life of NHS esters under various pH and temperature conditions, compiled from multiple sources. This data illustrates the significant impact of these parameters on the stability of the reagent.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][5] |
| 7.0 | Room Temperature | ~1-2 hours[4][6] |
| 8.0 | Room Temperature | 210 minutes[1] |
| 8.5 | Room Temperature | 180 minutes[1] |
| 8.6 | 4 | 10 minutes[1][5] |
| 9.0 | Room Temperature | 125 minutes[1] |
Note: "Room Temperature" is generally considered to be between 20-25°C.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Bis-PEG4-Cy5-NHS Ester
This protocol provides a general workflow. Optimization of the molar ratio of dye to protein and reaction time may be necessary for your specific application.
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5) at a concentration of 1-10 mg/mL.
-
-
Prepare the Bis-PEG4-Cy5-NHS Ester Solution:
-
Immediately before use, dissolve the Bis-PEG4-Cy5-NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
-
Perform the Conjugation Reaction:
-
Add a calculated amount of the Bis-PEG4-Cy5-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Hydrolysis Rate
This protocol allows for the quantitative measurement of NHS ester hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
-
Materials:
-
Bis-PEG4-Cy5-NHS ester
-
Amine-free buffers at various pH values (e.g., phosphate buffers at pH 6.0, 7.0, 8.0, and 9.0)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of the Bis-PEG4-Cy5-NHS ester in anhydrous DMSO.
-
For each pH to be tested, add a small volume of the NHS ester stock solution to the buffer in a cuvette to a final concentration that gives a measurable absorbance change (e.g., 1-2 mg in 2 ml of buffer).[7]
-
Immediately begin monitoring the absorbance at 260 nm over time at a constant temperature.
-
The increase in absorbance corresponds to the release of NHS upon hydrolysis. The rate of hydrolysis can be determined from the rate of change of absorbance. The half-life can be calculated from the first-order rate constant.
-
Visualizations
References
How to reduce non-specific binding of Cy5-labeled antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Cy5-labeled antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy5-labeled antibodies?
Non-specific binding of Cy5-labeled antibodies can stem from several factors, leading to high background fluorescence and difficulty in interpreting results. The main causes include:
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the sample.[1][2]
-
Incorrect Antibody Concentration: Using a concentration of the primary or secondary antibody that is too high is a common culprit.[1][2][3][4][5]
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background signal.[1][2][6]
-
Hydrophobic and Ionic Interactions: The antibody or the Cy5 dye itself can interact non-specifically with various cellular components.[1]
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on certain cell types, such as macrophages and monocytes, leading to off-target signals.[1][7]
-
Autofluorescence: Endogenous fluorescence from the sample itself can be mistaken for non-specific binding.[1][3]
-
Fixation and Permeabilization Issues: The methods used for fixation and permeabilization can sometimes increase background fluorescence.[1]
Q2: How can I determine the source of high background in my Cy5 staining?
A systematic approach with proper controls is crucial for diagnosing the source of high background.[1] Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of autofluorescence.[1][3]
-
Secondary Antibody Only Control: This control, which omits the primary antibody, helps to determine if the secondary antibody is binding non-specifically.[3]
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody but with a different specificity. This helps to differentiate between specific staining and non-specific binding of the primary antibody.
Q3: Can the Cy5 dye itself contribute to non-specific binding?
Yes, cyanine (B1664457) dyes, including Cy5, have been reported to exhibit non-specific binding to certain cell types, particularly monocytes and macrophages.[1][7] This is sometimes related to the interaction of the dye with Fc receptors.[7]
Troubleshooting Guides
High Background Staining
High background can obscure specific signals. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to find the optimal dilution that maximizes the signal-to-noise ratio.[1][3][4] A good starting point is often the manufacturer's recommended dilution, followed by a dilution series.[1] |
| Insufficient blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[1] Consider changing the blocking agent. Common blocking agents include normal serum from the species of the secondary antibody, bovine serum albumin (BSA), and non-fat dry milk.[6][8] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations.[6][9] Using a buffer containing a detergent like Tween 20 (e.g., 0.1% in PBS) can help reduce non-specific interactions.[1][9] |
| Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species to minimize cross-reactivity. Run a secondary antibody-only control to confirm the issue.[3] |
| Fc receptor binding | If working with cells known to express Fc receptors (e.g., immune cells), use an Fc blocking reagent prior to primary antibody incubation.[1][7] Alternatively, use F(ab')2 fragments of the secondary antibody, which lack the Fc region.[10] |
| Sample drying | Ensure the sample does not dry out at any stage of the staining protocol, as this can cause non-specific antibody binding.[5][11] Use a humidified chamber during incubations.[11] |
Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background.
| Source of Autofluorescence | Recommended Solution |
| Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) | Optimize fixation time and concentration to the minimum required.[1] Consider alternative fixatives like cold methanol (B129727) or acetone, though their compatibility with the target antigen must be verified.[1] A wash with 0.1% sodium borohydride (B1222165) in PBS after fixation can help quench aldehyde-induced autofluorescence.[3] |
| Endogenous fluorophores (e.g., NADH, flavins, collagen, elastin) | Treat the sample with a quenching agent such as Sudan Black B or a commercial autofluorescence quencher.[3] Photobleaching the sample before staining can also reduce autofluorescence.[3] |
Experimental Protocols
General Immunofluorescence Staining Protocol to Reduce Non-Specific Binding
This protocol provides a general guideline and may require optimization for your specific sample and target.
-
Sample Preparation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides. For tissue sections, ensure proper sectioning and mounting.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the Cy5-labeled secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1-2 hours at room temperature, protected from light.[1]
-
-
Final Washes:
-
Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[1]
-
-
Mounting and Imaging:
-
Mount the coverslip with an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for Cy5.
-
Blocking Buffer Recommendations
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary.[8][13] |
| Bovine Serum Albumin (BSA) | 1-5% | A general protein blocker.[8] Ensure it is high-purity and IgG-free to avoid cross-reactivity.[6] |
| Non-fat Dry Milk | 1-5% | Can be effective but may contain phosphoproteins that interfere with the detection of phosphorylated targets. Not recommended for biotin-based detection systems. |
| Commercial Blocking Buffers | Varies | Formulated to reduce background for fluorescent applications and can be a convenient option.[14][15] |
Visual Guides
Caption: Diagram illustrating specific versus non-specific antibody binding pathways.
Caption: Recommended experimental workflow for immunofluorescence staining.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 8. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 9. licorbio.com [licorbio.com]
- 10. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. benchchem.com [benchchem.com]
- 13. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 14. biocompare.com [biocompare.com]
- 15. biocompare.com [biocompare.com]
Optimizing Dye-to-Protein Molar Ratios for Bifunctional Crosslinking: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the dye-to-protein molar ratio for bifunctional crosslinking experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the dye-protein conjugation process.
Question 1: My labeling efficiency is consistently low. What are the common causes and how can I improve it?
Answer:
Consistently low labeling efficiency can stem from several factors related to reagents, reaction conditions, and the protein itself. Here are the most common culprits and solutions:
-
Suboptimal Molar Ratio: An inappropriate dye-to-protein ratio is a primary cause of low efficiency.[] If the ratio is too low, there won't be enough dye molecules to achieve adequate labeling.
-
Incorrect pH: The reaction between the dye and the protein's functional groups is highly pH-dependent.[][4] For amine-reactive dyes, the optimal pH range is typically between 8.5 and 9.0.[2] For maleimide-based dyes that target sulfhydryl groups, a pH range of 6.5 to 7.5 is recommended.[4][5]
-
Solution: Ensure your reaction buffer is within the optimal pH range for the specific dye chemistry you are using. Adjust the pH of the protein solution if necessary.[2]
-
-
Interfering Substances in Buffer: Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts will compete with the protein for the amine-reactive dye, significantly reducing labeling efficiency.[2][4][6] Similarly, buffers with extraneous thiols (like DTT) will interfere with maleimide-based conjugations.[4]
-
Low Protein Concentration: The concentration of the protein can significantly impact the reaction kinetics.[2] Conjugation efficiency is notably reduced at protein concentrations below 2 mg/mL.[2]
-
Solution: For optimal labeling, maintain a final protein concentration between 2-10 mg/mL.[2]
-
-
Degraded Dye: Fluorescent dyes can be sensitive to light and moisture.[4] Improper storage can lead to hydrolysis and reduced reactivity.[4]
-
Solution: Store dyes protected from light and moisture as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
-
Question 2: I'm observing a weak fluorescent signal even after purification. What could be the issue?
Answer:
A weak fluorescent signal can be counterintuitive, as it may not always indicate low labeling. Here are the potential causes:
-
Under-labeling: The most straightforward reason is an insufficient number of dye molecules attached to the protein.
-
Solution: Increase the dye-to-protein molar ratio in your conjugation reaction.[8]
-
-
Over-labeling and Self-Quenching: Attaching too many dye molecules to a single protein can lead to fluorescence quenching, where the emission from one dye molecule is absorbed by a neighboring one.[8][9] This is a common issue with high dye-to-protein ratios.
-
Fluorophore Environment: The local micro-environment around the conjugated dye can affect its fluorescence output.[9] Conjugation near certain amino acid residues (e.g., aromatic amino acids) can lead to quenching.[9]
-
Solution: While difficult to control directly, if you suspect this is an issue, you might consider using a different dye or a crosslinker with a longer spacer arm to distance the fluorophore from quenching residues.
-
Question 3: My protein has lost its biological activity after labeling. What happened and how can I prevent this?
Answer:
Loss of protein function is a critical issue that often arises from the modification of key amino acid residues.
-
Modification of Active Site Residues: If the dye reacts with amino acids within or near the protein's binding site or active site, it can impair its function.[9] For antibodies, labeling lysine (B10760008) residues in the antigen-binding site can reduce or eliminate its binding capability.[9]
-
Solution: Reduce the dye-to-protein molar ratio to limit the extent of labeling.[9] Alternatively, consider using site-specific labeling techniques if available for your protein.
-
-
Protein Denaturation: The conjugation process itself, including the presence of organic solvents like DMSO used to dissolve the dye, can lead to protein denaturation.[10]
-
Solution: Minimize the amount of organic solvent in the final reaction mixture.[10] Conduct the reaction at a lower temperature (e.g., 4°C or room temperature) to reduce the risk of denaturation.[]
-
-
Protein Precipitation: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[8]
-
Solution: Decrease the dye-to-protein molar ratio and ensure the final conjugate is in a suitable buffer.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal Degree of Labeling (DOL)?
A1: The optimal DOL, also known as the Degree of Substitution (DOS), depends on the specific protein and dye. For most antibodies, a DOL between 2 and 10 is recommended.[2] A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and loss of protein activity.[2][8]
Q2: How do I calculate the Degree of Labeling (DOL)?
A2: The DOL is calculated using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: one for the protein (typically 280 nm) and one at the maximum absorbance of the dye.[2][11] The following formulas are used:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
DOL = A_max / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
Q3: What are bifunctional crosslinkers?
A3: Bifunctional crosslinkers are reagents with two reactive groups connected by a spacer arm.[12] They are used to covalently link two molecules.[13] They can be classified as:
-
Homobifunctional: Have identical reactive groups at both ends.[5][12][13]
-
Heterobifunctional: Have different reactive groups at each end, allowing for more controlled, two-step conjugation reactions.[5][12][13][14]
Q4: How do I remove unreacted dye after the conjugation reaction?
A4: It is crucial to remove all non-conjugated dye for accurate DOL determination and to prevent interference in downstream applications.[8] Common methods for purification include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method that separates the larger labeled protein from the smaller, unreacted dye molecules.[][10]
-
Dialysis: This method is also effective for removing small molecules like unreacted dye from the protein solution.[8]
Data Summary Tables
Table 1: Recommended Starting Molar Ratios for Dye-Protein Conjugation
| Dye Chemistry | Target Functional Group | Recommended Starting Molar Ratio (Dye:Protein) |
| NHS Esters | Primary Amines | 10:1 to 20:1[2][7] |
| Maleimides | Sulfhydryls | 10:1 to 20:1 |
| Iodoacetamides | Sulfhydryls | ~5:1[10] |
Table 2: Optimal pH Ranges for Common Crosslinking Chemistries
| Reactive Group | Target Functional Group | Optimal pH Range |
| NHS Esters | Primary Amines | 7.0 - 9.0[] |
| Maleimides | Sulfhydryls | 6.5 - 7.5[4][5] |
| Iodoacetamides | Sulfhydryls | 6.5 - 7.5[10] |
Experimental Protocols
Protocol: Titration to Determine Optimal Dye-to-Protein Molar Ratio
This protocol outlines the steps to identify the optimal molar ratio for your specific dye and protein.
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Set up a series of reactions with varying dye-to-protein molar ratios (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).
-
For each reaction, add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[10]
-
Incubate the reactions for 30-60 minutes at room temperature, protected from light.[2]
-
-
Purification:
-
Characterization:
-
For each purified conjugate, measure the absorbance at 280 nm and the dye's maximum absorbance wavelength.[2]
-
Calculate the protein concentration and the Degree of Labeling (DOL) for each ratio using the formulas provided in the FAQ section.
-
-
Functional Assay:
-
Perform a functional assay with each labeled protein to assess its biological activity.
-
-
Optimization:
-
Compare the DOL and functional activity for each ratio. The optimal ratio will provide a high DOL without significantly compromising protein function.
-
Visualizations
Caption: Workflow for determining the optimal dye-to-protein molar ratio.
Caption: Troubleshooting logic for common dye-protein conjugation issues.
References
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. hahnlab.com [hahnlab.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Methods for Removing Unconjugated Bis-PEG4-Cy5 Dye Post-Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated Bis-PEG4-Cy5 dye after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing free Bis-PEG4-Cy5 dye after a conjugation reaction?
The most common and effective methods for purifying your labeled molecule and removing unconjugated Bis-PEG4-Cy5 dye are size-exclusion chromatography (SEC), dialysis, and precipitation.[1] The selection of the optimal method depends on the specific characteristics of your target molecule, such as its size and stability, as well as the desired final purity.[1]
Q2: How do I select the most appropriate purification method for my experiment?
Choosing the right method is crucial for achieving high-purity conjugates. The following table summarizes the key aspects of each technique to aid in your decision-making process:
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Larger, labeled molecules elute first, while the smaller, unconjugated dye is retained and elutes later.[2][3] | A broad range of biomolecules, including proteins and nucleic acids.[3][4] | High resolution, efficient, and relatively fast.[4] | May require specialized equipment (e.g., FPLC system) and can lead to sample dilution.[5] |
| Dialysis | Utilizes a semi-permeable membrane that allows small molecules like free dye to diffuse out while retaining the larger, labeled molecule.[6] | Larger molecules (e.g., proteins >10 kDa) that are stable in solution for extended periods. | Simple to perform and requires minimal specialized equipment.[6] | Can be time-consuming, may result in sample dilution, and risks sample loss.[6][7] |
| Precipitation | A reagent (e.g., acetone, ethanol) is added to selectively precipitate the larger, labeled molecule, leaving the soluble unconjugated dye in the supernatant. | Robust macromolecules that can withstand precipitation and subsequent resolubilization. | Can be rapid and may concentrate the sample. | Carries a risk of denaturing the target molecule and may result in lower purity due to co-precipitation of the free dye. |
Q3: Is it possible to combine different purification methods?
Yes, for applications demanding very high purity, employing a combination of methods can be advantageous. For example, an initial precipitation step can remove the majority of the free dye, followed by size-exclusion chromatography for a final polishing step to remove any remaining traces.
Troubleshooting Guide
Problem 1: Low recovery of my labeled molecule after purification.
| Potential Cause | Recommended Solution |
| Non-specific binding to chromatography resin (SEC). | Pre-equilibrate the column with a blocking agent like bovine serum albumin (BSA). You can also try to optimize the buffer composition, for instance, by increasing the salt concentration to minimize ionic interactions.[8] |
| Precipitation of the labeled molecule during dialysis. | Ensure the dialysis buffer is optimal for your molecule's solubility and stability. Performing the dialysis at a lower temperature (e.g., 4°C) might also help. |
| Incomplete resolubilization of the pellet after precipitation. | Experiment with different resolubilization buffers. Gentle vortexing or sonication can aid in dissolving the precipitate. |
| Sample loss during transfers. | Use low-retention labware (e.g., microcentrifuge tubes, pipette tips) to minimize surface adhesion. |
Problem 2: Residual unconjugated dye is present in my final purified product.
| Potential Cause | Recommended Solution |
| Suboptimal separation during SEC. | For better resolution, consider using a longer column or a resin with a smaller bead size. A slower flow rate can also enhance separation.[8] |
| Inefficient dialysis. | Increase the dialysis duration and the frequency of buffer changes. The volume of the dialysis buffer should be at least 200-500 times the sample volume.[6] |
| Co-precipitation of the free dye. | After precipitation, wash the pellet multiple times with the precipitation solvent before resolubilization to remove any trapped unconjugated dye.[9] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Dye Removal
-
Column Preparation: Select a size-exclusion resin with an appropriate fractionation range for your molecule (e.g., G-25 for molecules >5 kDa).[2] Pack the column and equilibrate it with at least 5 column volumes of your desired buffer (e.g., PBS).
-
Sample Application: Carefully load your reaction mixture onto the top of the equilibrated column.
-
Elution: Begin elution with the equilibration buffer.
-
Fraction Collection: Collect fractions of a predetermined volume.
-
Analysis: Monitor the fractions by measuring the absorbance at a wavelength specific to your molecule (e.g., 280 nm for proteins) and at the absorbance maximum for Cy5 (around 650 nm). Fractions containing your purified labeled molecule will exhibit absorbance at both wavelengths, while fractions with only free dye will only absorb at ~650 nm.
Protocol 2: Dialysis for Free Dye Removal
-
Membrane Selection and Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that will retain your labeled molecule while allowing the free Bis-PEG4-Cy5 dye (molecular weight is approximately 1 kDa) to pass through. A 10 kDa MWCO is often a suitable choice. Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your sample into the dialysis tubing or cassette and seal securely.
-
Dialysis: Immerse the sealed sample in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[6]
-
Buffer Exchange: Change the dialysis buffer at least three times at intervals of several hours. For maximum efficiency, one of these changes can be an overnight dialysis.[6][10]
-
Sample Recovery: Carefully retrieve your purified sample from the dialysis tubing or cassette.
Visualizations
Caption: Experimental workflow for dye removal.
Caption: Factors influencing purification method selection.
Caption: Analogy of the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. itwreagents.com [itwreagents.com]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Recovery of protein by coomassie brilliant blue precipitation prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
How to avoid Cy5 fluorescence self-quenching on labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid Cy5 fluorescence self-quenching on labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 fluorescence self-quenching?
A1: Cy5 fluorescence self-quenching is a phenomenon where the fluorescence intensity of a Cy5-labeled protein decreases despite an increase in the number of dye molecules attached to it.[1] This occurs when Cy5 molecules are in close proximity to each other on the protein surface, leading to non-radiative energy transfer between them instead of light emission.[2] This can result in unexpectedly low or absent fluorescence signals in downstream applications.[1]
Q2: What is the primary cause of Cy5 self-quenching on labeled proteins?
A2: The primary cause of Cy5 self-quenching is an excessively high Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule.[3][4] When the DOL is too high, the statistical probability of Cy5 molecules being close enough to interact and quench each other's fluorescence increases significantly.[5]
Q3: What is the optimal Degree of Labeling (DOL) to avoid Cy5 self-quenching?
A3: The optimal DOL for Cy5-labeled proteins to avoid self-quenching typically falls within a range of 2 to 7 for antibodies.[6][7] However, the ideal DOL can vary depending on the specific protein and its size.[8] For many proteins, a general guideline is to aim for one dye molecule per 200 amino acids.[8] It is crucial to experimentally determine the optimal DOL for your specific protein and application.[4]
Q4: How does the dye-to-protein molar ratio in the labeling reaction affect the DOL and quenching?
A4: The molar ratio of Cy5 NHS ester to the protein in the labeling reaction directly influences the resulting DOL.[3] A higher molar ratio will generally lead to a higher DOL.[3] A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[3][6] This ratio often needs to be optimized to achieve the desired DOL that maximizes fluorescence without causing significant self-quenching.[3]
Troubleshooting Guide
Problem: Low or no fluorescence signal from my Cy5-labeled protein.
This is a common issue that can arise from several factors, with self-quenching being a primary suspect. Follow this troubleshooting guide to identify and resolve the problem.
Step 1: Determine the Degree of Labeling (DOL)
An inaccurate DOL is a frequent source of problems. It is essential to accurately calculate the DOL to assess whether it falls within the optimal range.
-
Possible Cause: The DOL is too high, leading to self-quenching.[1]
-
Solution: Calculate the DOL using spectrophotometric measurements. If the DOL is above the optimal range for your protein (e.g., > 7 for antibodies), you will need to reduce the dye-to-protein molar ratio in your next labeling reaction.[3]
-
Possible Cause: The DOL is too low, resulting in a weak signal.[3]
-
Solution: If the calculated DOL is below the optimal range (e.g., < 2 for antibodies), increase the dye-to-protein molar ratio in your subsequent labeling reaction.[3]
-
Possible Cause: Inaccurate DOL calculation due to the presence of unconjugated "free" dye.[3][9]
-
Solution: Ensure that the protein conjugate is thoroughly purified from any unbound Cy5 dye before measuring absorbance for DOL calculation.[4][9] The presence of free dye will lead to an overestimation of the dye concentration and an inaccurate DOL.[3]
Step 2: Review the Labeling and Purification Protocols
Procedural errors during labeling and purification can significantly impact the quality of your Cy5-labeled protein.
-
Possible Cause: Inefficient labeling reaction.
-
Solution:
-
pH of Reaction Buffer: Ensure the pH of the reaction buffer is optimal for the NHS ester reaction, typically between pH 8.0 and 9.0.[6][10]
-
Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL for efficient labeling.[11]
-
Fresh Dye Solution: Prepare the Cy5 NHS ester solution in anhydrous DMSO or DMF immediately before use, as the NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive.[3][6]
-
Amine-free Buffer: The protein should be in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts, which will compete with the protein for reaction with the Cy5 NHS ester.[3]
-
-
Possible Cause: Incomplete removal of free dye.
-
Solution: Use an appropriate purification method to separate the labeled protein from the smaller, unconjugated Cy5 dye. Common methods include:
Step 3: Consider Alternative Dyes
If optimizing the DOL and labeling protocol for Cy5 does not resolve the issue of low fluorescence, consider using an alternative far-red dye that is less prone to self-quenching.
-
Recommendation: Alexa Fluor 647 is a widely recognized superior alternative to Cy5, offering greater brightness and photostability, and is less susceptible to self-quenching at higher DOLs.[5][12] Other alternatives include DyLight 650 and iFluor 647.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to Cy5 labeling and fluorescence.
Table 1: Key Parameters for Cy5 DOL Calculation
| Parameter | Symbol | Value for Cy5 |
| Molar Extinction Coefficient at ~650 nm | ε_max_ | 250,000 M⁻¹cm⁻¹ |
| Correction Factor at 280 nm | CF | 0.04 |
Data compiled from multiple sources.[3]
Table 2: Comparison of Cy5 and Alexa Fluor 647
| Feature | Cy5 | Alexa Fluor 647 |
| Brightness | Prone to self-quenching at high DOLs, leading to decreased brightness.[5] | Significantly brighter and less prone to self-quenching at high DOLs.[5][12] |
| Photostability | Less photostable. | More photostable.[12] |
| pH Sensitivity | Fluorescence can be pH-dependent. | Fluorescence is insensitive to pH between 4 and 10.[12] |
This table provides a qualitative comparison based on literature data.[5][12]
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method for calculating the DOL of a Cy5-labeled protein.
Materials:
-
Purified Cy5-labeled protein conjugate
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, which is approximately 650 nm (A_max_).[3]
-
Calculate Dye Concentration: [Cy5] (M) = A_max_ / (ε_max_ * path length)
-
Where ε_max_ for Cy5 is 250,000 M⁻¹cm⁻¹.[3]
-
-
Calculate Protein Concentration: Corrected A₂₈₀ = A₂₈₀ - (A_max_ * CF)
-
Where the Correction Factor (CF) for Cy5 is 0.04.[3] [Protein] (M) = Corrected A₂₈₀ / (ε_protein_ * path length)
-
ε_protein_ is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Calculate DOL: DOL = [Cy5] / [Protein][6]
Protocol 2: General Protein Labeling with Cy5 NHS Ester
This protocol provides a general procedure for labeling proteins with Cy5 NHS ester.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[6][11]
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF[6]
-
Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.5)[6]
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)[6]
-
Purification column (e.g., spin column or SEC column)[9]
Procedure:
-
Antibody Preparation: If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.[6]
-
Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Adjust pH: Adjust the pH of the protein solution to between 8.0 and 9.0 using the reaction buffer.[6]
-
Labeling Reaction: Add the desired molar ratio of the Cy5 stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[3][6] Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching reagent to react with any remaining NHS ester.
-
Purification: Purify the labeled protein from the unreacted dye and other reaction components using an appropriate method such as a spin column or size-exclusion chromatography.[9]
Visualizations
Caption: Experimental workflow for Cy5 protein labeling and DOL determination.
Caption: Troubleshooting flowchart for low fluorescence of Cy5-labeled proteins.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Highly-Labeled Cy5 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with highly-labeled Cy5 conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my highly-labeled Cy5 conjugate precipitating out of solution?
A1: Precipitation of highly-labeled Cy5 conjugates is a common issue that can arise from several factors:
-
High Degree of Labeling (DOL): Cy5 is a hydrophobic molecule. Attaching a large number of Cy5 dyes to a biomolecule significantly increases the overall hydrophobicity of the conjugate, leading to aggregation and precipitation in aqueous buffers.[1][2] Higher conjugations can result in solubility problems as well as internal quenching, which reduces brightness.[1]
-
Dye Aggregation: Cy5 dyes have a tendency to form non-fluorescent H-aggregates, especially at high labeling densities.[3][4] This aggregation can lead to insolubility.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the storage buffer can influence the solubility of the conjugate. For instance, buffers containing primary amines (e.g., Tris) can interfere with the conjugation reaction itself.[2][5]
-
Presence of Unconjugated Dye: Improper purification can leave excess free Cy5 in the solution, which has limited aqueous solubility and can co-precipitate with the conjugate.[6]
-
Protein Concentration: The concentration of the protein during labeling and storage can affect solubility. Very high concentrations can promote aggregation.[2]
Q2: What is the optimal Degree of Labeling (DOL) for Cy5 conjugates to maintain solubility?
A2: The optimal DOL, or dye-to-protein ratio, is a balance between achieving sufficient fluorescence signal and maintaining the solubility and functionality of the conjugate. While the ideal DOL can vary depending on the specific protein and application, general recommendations are as follows:
| Biomolecule | Recommended DOL Range | Optimal (Typical) | Reference |
| Antibodies | 3 - 7 | 5 | [1] |
| General Proteins | 2 - 10 | 2 - 4 | [6][7] |
It is often recommended to perform labeling reactions with different molar ratios of Cy5 to the biomolecule to determine the optimal DOL for your specific experiment.[1]
Q3: How can I improve the solubility of my Cy5 conjugate?
A3: Several strategies can be employed to enhance the solubility of Cy5 conjugates:
-
Use Sulfonated Cy5 Dyes: Sulfonated versions of Cy5 (sulfo-Cy5) have significantly better water solubility than their non-sulfonated counterparts due to the negatively charged sulfonate groups.[8][9]
-
Optimize the Degree of Labeling (DOL): Avoid over-labeling your biomolecule. Aim for a DOL within the recommended range for your specific application.[1][2]
-
Incorporate Hydrophilic Linkers: Using linkers with hydrophilic properties, such as polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic Cy5 dye and improve the overall solubility of the conjugate.[10][11][]
-
Modify the Cy5 Dye: Introducing substituents, particularly electron-withdrawing groups, to the Cy5 molecule can increase its polarity and solubility.[13][14]
-
Proper Purification: Thoroughly remove unconjugated free dye after the labeling reaction using methods like spin column chromatography, size-exclusion chromatography (SEC), or dialysis.[6]
-
Optimize Buffer Conditions: Store the conjugate in a suitable buffer. Amine-free buffers such as PBS, MES, or HEPES are recommended for the labeling reaction.[2][15] For storage, consider factors like pH and the addition of solubility enhancers.
-
Use Organic Co-solvents: For non-sulfonated Cy5, initial dissolution in an organic co-solvent like DMSO or DMF is necessary before adding it to the aqueous reaction buffer.[1][8]
Troubleshooting Guides
Problem: Precipitate forms immediately after adding Cy5 to the protein solution.
| Possible Cause | Troubleshooting Step |
| Poor solubility of non-sulfonated Cy5 in aqueous buffer. | Ensure the non-sulfonated Cy5 is first completely dissolved in a small amount of anhydrous DMSO or DMF before adding it dropwise to the protein solution with gentle mixing.[1][8] |
| Protein concentration is too high. | While a higher protein concentration is generally better for labeling efficiency, extremely high concentrations can lead to aggregation upon addition of the hydrophobic dye. Consider diluting the protein to the recommended concentration range (e.g., 2-10 mg/mL).[2][7] |
| Incompatible buffer. | Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, MES) at the recommended pH for the labeling reaction (typically pH 8.2-8.5 for NHS esters).[2][15] |
Problem: Conjugate precipitates during storage.
| Possible Cause | Troubleshooting Step |
| High Degree of Labeling (DOL). | Reduce the molar ratio of Cy5 to protein in the labeling reaction to achieve a lower DOL.[1] |
| Suboptimal storage buffer. | Dialyze the conjugate into a different storage buffer. Consider adding solubility enhancers like glycerol (B35011) (20-30%) for long-term storage at -20°C.[5] |
| Aggregation over time. | Store the conjugate at a lower concentration. Divide the conjugate into single-use aliquots to avoid repeated freeze-thaw cycles.[2] |
| Presence of residual free dye. | Re-purify the conjugate using size-exclusion chromatography or dialysis to ensure all unconjugated dye is removed.[6] |
Experimental Protocols
Protocol 1: General Amine Labeling of Proteins with Cy5-NHS Ester
This protocol describes a general method for labeling proteins with a Cy5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, at 2-10 mg/mL)[2][7]
-
Cy5-NHS ester (or Sulfo-Cy5-NHS ester)
-
Anhydrous DMSO or DMF (for non-sulfonated Cy5)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Purification column (e.g., spin column or size-exclusion chromatography column)
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, dialyze the protein against a suitable buffer such as PBS.[5]
-
Adjust the protein concentration to be within the optimal range (e.g., 2-10 mg/mL).[2][7]
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3-8.5.[2]
-
-
Prepare the Cy5 Stock Solution:
-
Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO (for non-sulfonated Cy5) or deionized water (for sulfo-Cy5) to a concentration of 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of Cy5 stock solution to achieve the desired molar ratio of dye to protein. For an initial experiment with an antibody, a 5:1 molar ratio is a good starting point.[1]
-
Add the calculated volume of Cy5 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark, with gentle mixing.[1]
-
-
Purification of the Conjugate:
-
Remove the unreacted Cy5 dye using a spin column or size-exclusion chromatography.
-
For Spin Column Purification:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[5][6]
-
Equilibrate the column with the elution buffer (e.g., PBS) by washing it multiple times.[6]
-
Load the reaction mixture onto the column and centrifuge to collect the purified conjugate. The free dye will be retained in the column resin.[6]
-
-
For Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the desired storage buffer.
-
Load the reaction mixture onto the column.
-
Collect the fractions. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.
-
Protocol 2: Thiol-Specific Labeling of Proteins with Cy5-Maleimide
This protocol is for labeling cysteine residues on a protein using a Cy5-maleimide derivative.
Materials:
-
Protein with available cysteine residues (in an amine-free, thiol-free buffer, e.g., MES or HEPES at pH 6.5-7.5)
-
Cy5-maleimide
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM MES, pH ~6.0)[7]
-
Purification supplies (as in Protocol 1)
Procedure:
-
Prepare the Protein Solution:
-
The protein should be in a buffer free of thiols (like DTT or β-mercaptoethanol). If reducing agents were used previously, they must be removed by dialysis or buffer exchange.
-
Adjust the pH of the protein solution to 6.5-7.5 for optimal maleimide (B117702) reactivity.[7]
-
-
Prepare the Cy5-Maleimide Stock Solution:
-
Just before use, dissolve the Cy5-maleimide in anhydrous DMSO to a concentration of 10 mM.[7]
-
-
Labeling Reaction:
-
Add the Cy5-maleimide stock solution to the protein solution at a 5-fold molar excess of dye to protein.[16]
-
Incubate the reaction for the optimized time (e.g., 10 minutes to 1 hour) at room temperature in the dark.[16] The reaction time should be optimized to maximize labeling at the cysteine while minimizing non-specific labeling.[16]
-
-
Purification and Characterization:
-
Follow the purification and characterization steps outlined in Protocol 1.
-
Diagrams
Caption: Workflow for amine-specific labeling of proteins with Cy5-NHS ester.
Caption: Troubleshooting logic for Cy5 conjugate precipitation.
References
- 1. drmr.com [drmr.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 11. vectorlabs.com [vectorlabs.com]
- 13. mdpi.com [mdpi.com]
- 14. experts.boisestate.edu [experts.boisestate.edu]
- 15. abcam.com [abcam.com]
- 16. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Intracellular Crosslinking with Bis-NHS-Cy5
Welcome to the technical support center for intracellular crosslinking using Bis-NHS-Cy5. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: My intracellular Cy5 signal is very weak, or I'm not observing any crosslinking. What are the possible causes and solutions?
A1: Low or absent crosslinking efficiency is a common issue that can stem from several factors related to the reagent, buffer conditions, and cell handling.
Potential Causes & Troubleshooting Steps:
-
Reagent Hydrolysis: Bis-NHS-Cy5 is susceptible to hydrolysis in aqueous environments, which inactivates the NHS ester groups, preventing them from reacting with primary amines.[1][2]
-
Incorrect Buffer pH: The reaction between NHS esters and primary amines is highly pH-dependent, with an optimal range of pH 7.2-8.5.[3][5] At lower pH, primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.[3][5]
-
Incompatible Buffer Components: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target proteins for reaction with the Bis-NHS-Cy5, drastically reducing efficiency.[3][6]
-
Poor Cell Permeability: While the Cy5 fluorophore is hydrophobic, overall permeability of the Bis-NHS-Cy5 crosslinker can be a limiting factor for reaching intracellular targets.[8]
-
Solution: Consider a brief cell permeabilization step with a mild detergent like Triton X-100 (e.g., 0.1% for 10 minutes) after a light fixation with formaldehyde (B43269).[9] This can improve reagent access without significantly disrupting cellular structures.[9]
-
-
Insufficient Reagent Concentration: The concentration of the crosslinker may be too low to achieve effective crosslinking, especially if the target protein is of low abundance.
-
Solution: Perform a titration experiment to determine the optimal concentration of Bis-NHS-Cy5. High concentrations (e.g., 1 mM) can sometimes lead to protein aggregation and smears on a gel, so a range from low micromolar to low millimolar should be tested.[10]
-
Q2: I'm observing a high background fluorescence signal across the entire cell. How can I improve the signal-to-noise ratio?
A2: High background is often caused by non-specific binding of the fluorescent dye or unbound excess reagent.
Potential Causes & Troubleshooting Steps:
-
Non-specific Binding: The hydrophobic nature of the Cy5 dye can cause it to associate non-specifically with lipid-rich structures like membranes and organelles.[8]
-
Solution: Include blocking steps in your protocol. Incubating with a protein-based blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific protein-protein interactions.[11]
-
-
Excess Unbound Reagent: Residual, unreacted Bis-NHS-Cy5 will contribute to overall background fluorescence.
-
Solution: After the crosslinking reaction, wash the cells thoroughly 2-3 times with a buffered saline solution like PBS to remove unbound fluorophores.[12]
-
-
Autofluorescence: Some cell types or media components can exhibit natural fluorescence (autofluorescence), which can obscure the specific signal.[12]
-
Solution: Image cells in an optically clear, background-reducing medium instead of standard culture medium.[12] If autofluorescence is a major issue, especially in the green channel, using a far-red dye like Cy5 is generally a good strategy to avoid it.[13] However, if background persists, check for autofluorescence in unstained control cells.
-
-
Sub-optimal Reagent Concentration: Using too high a concentration of Bis-NHS-Cy5 can lead to increased non-specific binding and background.[12]
-
Solution: Titrate the dye concentration to find the lowest effective concentration that provides a specific signal with minimal background.[12]
-
Q3: My cells are showing signs of stress or low viability after the crosslinking procedure. How can I minimize cytotoxicity?
A3: Maintaining cell health is crucial for obtaining biologically relevant results. Several steps in the protocol can induce stress.
Potential Causes & Troubleshooting Steps:
-
Solvent Toxicity: The organic solvent (DMSO or DMF) used to dissolve the Bis-NHS-Cy5 can be toxic to cells at high concentrations.
-
Solution: Keep the final concentration of the organic solvent in the cell media as low as possible, typically below 1%.
-
-
Prolonged Incubation: Long exposure to the crosslinking reagent or harsh buffer conditions can be detrimental to cell health.
-
Solution: Optimize the incubation time. Start with a shorter time (e.g., 30 minutes) and assess both crosslinking efficiency and cell viability.[7] If longer times are needed, consider performing the reaction at 4°C to slow down cellular processes and reduce stress, though this may require a longer incubation period.[3]
-
-
Harsh Handling: Excessive centrifugation or vigorous washing steps can damage cells.
-
Solution: Handle cells gently throughout the protocol. Use lower centrifugation speeds and avoid harsh pipetting.
-
-
Pre-fixation Stress: While light fixation can aid permeability, harsh fixation can compromise cell integrity.
-
Solution: If using a pre-fixation step, use a low concentration of formaldehyde (e.g., 1-4%) for a short duration (e.g., 10 minutes) at room temperature.[9]
-
Quantitative Data Summary
For successful intracellular crosslinking, several parameters must be optimized. The following table provides a summary of typical starting ranges for key experimental variables.
| Parameter | Recommended Range | Rationale & Considerations |
| Bis-NHS-Cy5 Concentration | 10 µM - 1 mM | Must be empirically determined. Lower concentrations reduce background and protein smearing, while higher concentrations may be needed for low-abundance targets.[10] |
| Reaction Buffer pH | 7.2 - 8.5 | Critical for NHS ester reactivity. Lower pH reduces amine reactivity; higher pH increases hydrolysis of the crosslinker.[3][5] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster. 4°C can reduce hydrolysis and cell stress but may require longer incubation times.[3] |
| Incubation Time | 30 min - 2 hours | Shorter times minimize cell stress. Longer times may increase crosslinking yield but also risk reagent hydrolysis and cytotoxicity.[7] |
| Quenching Agent Conc. | 10 - 50 mM | Sufficient concentration is needed to stop the reaction effectively. Common quenchers include Tris, glycine, or lysine.[14][15] |
| Final DMSO/DMF Conc. | < 1% (v/v) | High concentrations of organic solvents are toxic to cells. Minimize carryover into the final reaction volume.[4] |
Experimental Protocols
Protocol 1: General Intracellular Crosslinking with Bis-NHS-Cy5
-
Cell Preparation: Culture adherent or suspension cells to an appropriate density (e.g., 70-80% confluency for adherent cells). For in vivo crosslinking, ensure cells are in the exponential growth phase.[7]
-
Washing: Gently wash the cells twice with pre-warmed, amine-free buffer (e.g., PBS, pH 7.4) to remove any media components.[4]
-
Reagent Preparation: Immediately before use, dissolve Bis-NHS-Cy5 in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[15]
-
Crosslinking Reaction: Dilute the Bis-NHS-Cy5 stock solution into fresh, amine-free buffer to the desired final concentration. Add the crosslinking solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.[14] Incubate for 15-20 minutes at room temperature.[15]
-
Final Washes: Wash the cells three times with cold PBS to remove excess reagent and quenching buffer.[12]
-
Downstream Analysis: The cells are now ready for lysis and analysis (e.g., SDS-PAGE, Western blotting, or microscopy).
Protocol 2: Crosslinking with Pre-Fixation for Improved Permeability
-
Cell Preparation & Washing: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Prepare a fresh 4% formaldehyde solution in PBS. Treat cells for 10 minutes at room temperature with gentle mixing.[9]
-
Permeabilization: Wash away the formaldehyde with PBS. Treat cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the membranes.[9]
-
Washing: Wash cells thoroughly with PBS to remove the detergent.
-
Crosslinking & Quenching: Proceed with steps 3-7 from Protocol 1.
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Experimental workflow for intracellular crosslinking.
Caption: Reaction mechanism of Bis-NHS-Cy5 with a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. covachem.com [covachem.com]
Technical Support Center: Bis-Cy5 Labeling with Organic Co-solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-Cy5 labeling, particularly concerning the use of organic co-solvents like Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO recommended for dissolving Bis-Cy5 dyes?
A1: Many non-sulfonated Bis-Cy5 dyes have limited solubility in aqueous solutions.[1][][] DMSO is a polar aprotic solvent that effectively dissolves these hydrophobic dyes, allowing for the preparation of a concentrated stock solution that can be added to the aqueous protein solution for the labeling reaction.[4] Using a concentrated stock minimizes the final DMSO concentration in the reaction mixture, which is crucial for maintaining protein stability.[5]
Q2: What is the difference between standard Cy5 and sulfo-Cy5 dyes?
A2: The primary difference is water solubility. Sulfo-Cy5 dyes have sulfonic acid groups added to the core structure, which significantly increases their water solubility.[] This often eliminates the need for organic co-solvents like DMSO, making them a better choice for labeling proteins that are sensitive to organic solvents.[][6] Standard Cy5 dyes are more lipophilic and typically require a co-solvent for dissolution.[]
Q3: Can I use a different organic co-solvent besides DMSO?
A3: Yes, other polar aprotic solvents like N,N-Dimethylformamide (DMF) are also commonly used to dissolve cyanine (B1664457) dyes for labeling reactions.[7][8] The choice of solvent can influence the dye's spectral properties and reactivity, so it is important to consult the dye manufacturer's recommendations.[6]
Q4: What is the maximum recommended final concentration of DMSO in the labeling reaction?
A4: While there is no universal maximum, it is best practice to keep the final concentration of DMSO in the labeling reaction as low as possible, typically below 10% (v/v), to avoid potential negative effects on protein structure and stability.[5] Some proteins may be sensitive to even lower concentrations.
Q5: How does the presence of DMSO affect the spectral properties of Bis-Cy5?
A5: The solvent environment can influence the absorption and emission spectra of cyanine dyes. For some pentamethine cyanine dyes, the absorption maxima are shifted to longer wavelengths in DMSO compared to solvents like methanol (B129727) or acetonitrile.[9] It is advisable to check the spectral characteristics of your specific Bis-Cy5 dye in the final buffer composition if precise spectroscopic measurements are critical.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Inactive Dye: The reactive groups (e.g., NHS ester) on the Bis-Cy5 dye may have hydrolyzed. | - Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[5] - Store dye stock solutions properly (e.g., at -20°C or -80°C, protected from light and moisture).[10] |
| 2. Suboptimal pH: The pH of the reaction buffer is too low for efficient labeling of primary amines (for NHS esters). | - Ensure the reaction buffer pH is between 8.5 and 9.0 for optimal labeling of lysine (B10760008) residues.[7][11] | |
| 3. Competing Nucleophiles: The buffer contains primary amines (e.g., Tris) or other nucleophiles that compete with the protein for the dye. | - Use a buffer that does not contain primary amines, such as phosphate (B84403) or bicarbonate buffer.[7][11] If necessary, dialyze the protein into an appropriate buffer before labeling. | |
| 4. Low Protein Concentration: The protein concentration is too low for an efficient reaction. | - Concentrate the protein solution to at least 2 mg/mL, with 5-10 mg/mL being optimal for many protocols.[7][8] | |
| Protein Precipitation during Labeling | 1. High DMSO Concentration: The final concentration of DMSO is too high, causing the protein to denature and precipitate. | - Use a more concentrated Bis-Cy5 stock solution to reduce the final DMSO percentage. - Consider using a water-soluble sulfo-Cy5 variant if your protein is particularly sensitive to organic solvents.[][6] |
| 2. Protein Instability: The protein is inherently unstable under the labeling conditions (e.g., pH, temperature). | - Optimize the reaction conditions (e.g., lower the temperature, shorten the incubation time). | |
| Over-labeling of Protein | 1. Excessive Dye-to-Protein Ratio: The molar ratio of Bis-Cy5 to protein is too high. | - Reduce the molar excess of the dye in the labeling reaction. A 1:5 protein-to-dye ratio is a common starting point for iodoacetamide (B48618) dyes.[5] Adjust as needed based on pilot experiments. |
| 2. Prolonged Reaction Time: The incubation time is too long, leading to the labeling of less reactive sites. | - Reduce the incubation time. Monitor the labeling progress over time in a pilot experiment to determine the optimal duration. | |
| Unexpected Fluorescence Signal or Spectrum | 1. Dye Aggregation: The Bis-Cy5 dye has aggregated, which can alter its fluorescent properties. | - Ensure the dye is fully dissolved in DMSO before adding it to the aqueous buffer. - Avoid high concentrations of the free dye in the final solution. |
| 2. Environmental Effects: The local environment of the dye on the protein is affecting its fluorescence. | - This is an inherent property of some environmentally sensitive dyes.[5] While not a problem to be "solved," it is a factor to be aware of during data interpretation. |
Experimental Protocols
Protocol 1: General Bis-Cy5 NHS Ester Labeling of Proteins
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[7][11]
-
Bis-Cy5 NHS Ester
-
Anhydrous DMSO[10]
-
Purification column (e.g., gel filtration)[5]
Procedure:
-
Protein Preparation:
-
Bis-Cy5 Stock Solution Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., G-25) or through dialysis.[5]
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the absorbance maximum of Cy5 (approximately 650 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protocol 2: Small-Scale Trial for Optimizing Labeling
Before labeling your entire protein sample, it is advisable to perform small-scale trials to optimize the dye-to-protein ratio.
Procedure:
-
Set up several small-scale labeling reactions (e.g., with 50-100 µg of protein each).
-
Vary the molar ratio of Bis-Cy5 to protein in each reaction (e.g., 1:2, 1:5, 1:10).
-
Follow the general labeling protocol for incubation and purification.
-
Analyze the results for labeling efficiency and protein integrity (e.g., by SDS-PAGE) to determine the optimal ratio for your experiment.
Visualizations
Caption: Workflow for Bis-Cy5 protein labeling.
Caption: Troubleshooting low Bis-Cy5 labeling efficiency.
References
- 1. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. hahnlab.com [hahnlab.com]
- 6. nbinno.com [nbinno.com]
- 7. abcam.com [abcam.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. selleckchem.com [selleckchem.com]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Minimizing Protein Function Loss After Bis-PEG4-Cy5 Labeling
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the loss of protein function during and after labeling with Bis-PEG4-Cy5 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with Bis-PEG4-Cy5 NHS ester?
A1: The optimal pH range for reacting NHS esters with primary amines (lysine residues and the N-terminus) on a protein is between 7.2 and 8.5.[1] A commonly recommended pH is 8.3.[2][3] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the NHS ester is more susceptible to hydrolysis, which reduces labeling efficiency.[2][4][5]
Q2: Which buffers should I use for the labeling reaction?
A2: It is critical to use an amine-free buffer.[1][2] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[2][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][3][5]
Q3: How does the dye-to-protein molar ratio affect my protein's function?
A3: The dye-to-protein molar ratio, which influences the final degree of labeling (DOL), is a critical factor. While a higher ratio can increase labeling efficiency, excessive labeling can lead to protein precipitation, conformational changes, and loss of function.[6][7] It is crucial to empirically optimize the molar excess of the dye for your specific protein. A common starting point is an 8- to 20-fold molar excess of the NHS ester to the protein.[1]
Q4: How can I determine the degree of labeling (DOL)?
A4: The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein solution at 280 nm (for the protein) and at the maximum absorbance of the Cy5 dye (~650 nm).[1] The following formula can be used:
DOL = (A_max of labeled protein × ε_protein) / ((A_280 of labeled protein - A_max × CF) × ε_dye)
Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
CF is a correction factor for the dye's absorbance at 280 nm.
Q5: What are the best practices for storing my labeled protein?
A5: Store the purified labeled protein under conditions similar to the unlabeled protein, but with added protection from light to prevent photobleaching of the Cy5 dye.[2][8] For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect buffer pH. | Ensure the reaction buffer pH is between 7.2 and 8.5.[1] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[2][6] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use.[6] Consider performing the reaction at 4°C overnight to slow hydrolysis.[1] | |
| Low protein concentration. | For optimal results, use a protein concentration of 2-10 mg/mL.[1][2] | |
| Protein Precipitation After Labeling | Over-labeling of the protein. | Reduce the molar excess of the Bis-PEG4-Cy5 dye in the labeling reaction.[6] |
| Change in protein isoelectric point (pI) and solubility due to labeling. | Optimize the dye-to-protein ratio to achieve a lower degree of labeling.[6] | |
| Loss of Protein Function | Labeling of critical lysine (B10760008) residues in the active or binding site. | Reduce the degree of labeling. If function is still compromised, consider site-specific labeling methods.[7][9] |
| Conformational changes induced by the dye molecules. | Perform functional assays to compare the activity of the labeled and unlabeled protein.[10] | |
| Difficulty Removing Free Dye | Inefficient purification method. | Use a desalting column or dialysis for purification.[1] For very high concentrations of free dye, optimize the labeling reaction to reduce the excess.[2] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of NHS esters under different conditions.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[5] |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4°C | 10 minutes[5] |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are illustrative and can vary based on the specific NHS ester and buffer composition.
The degree of labeling can impact protein function. The following table provides a hypothetical example of the effect of the DOL on the enzymatic activity of a protein.
| Dye:Protein Molar Ratio | Degree of Labeling (DOL) | Relative Enzymatic Activity (%) |
| 2:1 | 1.2 | 95% |
| 5:1 | 3.1 | 70% |
| 10:1 | 5.8 | 45% |
| 20:1 | 8.5 | 15% |
Note: This data is hypothetical and serves as an example. The actual effect on protein function will be protein-specific and should be determined experimentally.
Experimental Protocols
General Protocol for Protein Labeling with Bis-PEG4-Cy5 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
Bis-PEG4-Cy5 NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the Bis-PEG4-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]
-
-
Perform the Labeling Reaction:
-
Add the dissolved NHS ester to the protein solution. A molar excess of 8- to 20-fold of the NHS ester to the protein is a common starting point.[1]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and quenching buffer using a desalting column or dialysis.
-
-
Determine the Degree of Labeling:
-
Follow the spectrophotometric protocol described in the FAQs to quantify the labeling efficiency.
-
-
Store the Labeled Protein:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
Validation & Comparative
A Head-to-Head Comparison: Bis-(N,N'-PEG4-NHS ester)-Cy5 vs. Mono-Cy5 NHS Ester for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. The choice of fluorescent dye and its reactive chemistry can significantly influence experimental outcomes, affecting everything from signal intensity and stability to the biological activity of the labeled molecule. Among the plethora of fluorescent probes, cyanine (B1664457) dyes, particularly Cy5, are widely utilized for their bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1][2]
This guide provides an objective comparison between two amine-reactive Cy5 derivatives: the traditional mono-Cy5 NHS ester and the bifunctional Bis-(N,N'-PEG4-NHS ester)-Cy5. We will delve into their chemical differences, labeling mechanisms, and provide a data-driven comparison to assist you in selecting the optimal reagent for your research needs.
Unveiling the Reagents: Chemical Structures and Reactivity
At its core, the labeling reaction for both molecules relies on the N-hydroxysuccinimide (NHS) ester functional group.[] NHS esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable and effectively irreversible amide bonds under physiological to slightly alkaline pH conditions (pH 7.2-8.5).[][4]
Mono-Cy5 NHS ester is a well-established reagent featuring a single NHS ester group, enabling the straightforward attachment of a single Cy5 dye molecule to a primary amine on the target biomolecule.[1]
This compound , in contrast, is a homobifunctional crosslinker.[5] It possesses two NHS ester groups flanking a central Cy5 core, which are connected via flexible polyethylene (B3416737) glycol (PEG4) linkers.[5][6] This bifunctional nature opens up the possibility of not only labeling but also crosslinking biomolecules. The integrated PEG4 linkers are designed to enhance the hydrophilicity and biocompatibility of the dye, which can improve the solubility of the resulting conjugate and reduce non-specific interactions.[2][5]
At a Glance: Quantitative Comparison
The selection of a labeling reagent is often guided by its specific physicochemical and spectroscopic properties. The table below summarizes the key characteristics of mono-Cy5 NHS ester and this compound, based on available data and the known properties of their constituent chemical moieties.
| Feature | Mono-Cy5 NHS Ester | This compound | Key Differences & Considerations |
| Reactive Groups | 1 x NHS Ester | 2 x NHS Ester | The bis-NHS ester can act as a crosslinker, potentially forming protein dimers or intramolecular crosslinks. |
| Molecular Weight (Approx.) | ~750 g/mol | ~1082 g/mol [6] | The higher molecular weight of the bis-variant may need to be considered in certain applications. |
| Solubility | Good in organic solvents (DMSO, DMF), moderate in aqueous buffers[7][8] | Excellent in aqueous buffers and organic solvents[6] | The PEG4 linkers in the bis-variant significantly increase water solubility, simplifying labeling procedures.[2][5] |
| Excitation Max (λex) | ~646 - 649 nm[2][8] | ~649 nm[6] | Both dyes have similar excitation maxima, making them compatible with standard far-red laser lines. |
| Emission Max (λem) | ~662 - 671 nm[2] | ~667 nm[6] | The emission spectra are also very similar, allowing for detection with the same filter sets. |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[9] | ~232,000 M⁻¹cm⁻¹[6] | Both dyes exhibit high molar extinction coefficients, indicating strong light absorption and bright fluorescence. |
| Primary Application | Fluorescent labeling of proteins, nucleic acids, and other amine-containing molecules. | Fluorescent labeling and crosslinking of biomolecules; potential for creating defined bioconjugates. | The choice depends on whether crosslinking is a desired or a potential side effect to be avoided. |
Visualizing the Labeling Process
The following diagrams, rendered using Graphviz, illustrate the fundamental labeling reactions and a decision-making workflow for selecting the appropriate reagent.
References
- 1. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
A Head-to-Head Comparison: Bis-PEG4-Cy5-NHS vs. Alexa Fluor 647 bis-NHS Ester for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent label is paramount to generating high-quality, reproducible data. In the far-red spectrum, both Cy5 and Alexa Fluor 647 derivatives are prominent choices for labeling biomolecules. This guide provides an objective comparison of Bis-PEG4-Cy5-NHS ester and Alexa Fluor 647 bis-NHS ester, focusing on their performance characteristics to aid in selecting the appropriate reagent for your specific research needs.
Executive Summary
Alexa Fluor 647 is widely recognized for its superior photostability and reduced tendency for self-quenching upon conjugation compared to the traditional Cy5 dye.[1][2][3][4] The inclusion of a PEG4 linker in the Bis-PEG4-Cy5-NHS ester is anticipated to enhance its water solubility.[5] The bis-NHS ester functionality in both molecules allows for the potential of crosslinking or the introduction of multiple dye molecules per labeling event. For applications demanding high photostability and bright, stable fluorescence, especially at higher degrees of labeling, Alexa Fluor 647 bis-NHS ester is likely the superior choice. Bis-PEG4-Cy5-NHS may offer advantages in applications where increased hydrophilicity is a primary concern.
Quantitative Data Summary
The following table summarizes the key spectral and physical properties of Bis-PEG4-Cy5-NHS and Alexa Fluor 647. It is important to note that the values for Alexa Fluor 647 are for the standard NHS ester, as specific data for the bis-NHS ester variant is not widely published.
| Property | Bis-PEG4-Cy5-NHS Ester | Alexa Fluor 647 NHS Ester (for comparison) |
| Excitation Maximum (λex) | 649 nm[6] | ~650 nm[4][7] |
| Emission Maximum (λem) | 667 nm[6] | ~665-670 nm[4][7] |
| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹[6] | ~270,000 cm⁻¹M⁻¹[4] |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported for this specific compound. The quantum yield for Cy5 is ~0.27. | ~0.33[8] |
| Molecular Weight | 1081.7 g/mol [6] | Varies by specific structure, typically ~1250 g/mol . |
| Solubility | Water, DMSO, DMF, DCM[6] | Good water solubility.[9] |
| Reactive Group | Bis-N-hydroxysuccinimide (NHS) ester | Bis-N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
Performance Characteristics
Photostability
Alexa Fluor 647 is consistently reported to be significantly more photostable than Cy5.[1][2] In one study, after prolonged exposure to illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[1] This enhanced photostability is a critical advantage for applications requiring long or repeated imaging sessions, such as time-lapse microscopy and single-molecule studies. While the PEG4 linker on the Cy5 derivative may have some influence on the local microenvironment of the dye, the fundamental susceptibility of the Cy5 core to photobleaching is expected to remain.[10]
Fluorescence Quantum Yield and Brightness
Alexa Fluor 647 generally exhibits a higher fluorescence quantum yield than Cy5.[8][11] This, combined with its high molar extinction coefficient, results in brighter conjugates.[4]
Fluorescence Quenching
A significant drawback of Cy5 is its propensity for self-quenching when conjugated to proteins at high degrees of labeling (DOL).[1][3] This phenomenon, where adjacent dye molecules interact and dissipate energy non-radiatively, can lead to a decrease in the overall fluorescence of the conjugate.[2] Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals even at high DOLs.[1][3]
The Role of PEGylation and Bis-NHS Esters
The PEG4 linker in Bis-PEG4-Cy5-NHS serves to increase the hydrophilicity of the molecule.[5][6] This can be advantageous in preventing aggregation of the labeled protein and reducing non-specific binding in aqueous environments.
The bis-NHS ester functionality provides two reactive sites for covalent bonding with primary amines.[12] This feature can be utilized for:
-
Crosslinking: Linking two different protein molecules or different sites on the same protein.
-
Increased Labeling: Potentially attaching the dye to a surface or another molecule at two points for more stable anchoring.
Experimental Protocols
Protein Labeling with NHS Ester Dyes
This protocol provides a general procedure for labeling proteins with either Bis-PEG4-Cy5-NHS or Alexa Fluor 647 bis-NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bis-PEG4-Cy5-NHS or Alexa Fluor 647 bis-NHS ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring or rotation, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS). The first colored fraction to elute from the column will be the labeled protein.
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[4]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (Aₘₐₓ).
-
Calculate the concentration of the dye:
-
[Dye] = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye)
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
[Protein] = (A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / ε_protein (where CF₂₈₀ is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ, and ε_protein is the molar extinction coefficient of the protein).
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Photostability Assay
This protocol outlines a method to compare the photostability of the two dye-protein conjugates.[13]
Procedure:
-
Prepare solutions of each labeled protein at the same concentration in a suitable buffer.
-
Place a droplet of the solution on a microscope slide and cover with a coverslip.
-
Using a fluorescence microscope with the appropriate filter set, continuously illuminate the sample with a constant light intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
Measure the mean fluorescence intensity of a defined region of interest for each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time to generate photobleaching curves for each dye.
Fluorescence Quantum Yield Measurement (Relative Method)
The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[1]
Procedure:
-
Select a suitable quantum yield standard with an emission spectrum that overlaps with the sample.
-
Prepare a series of dilutions for both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, ensuring identical instrument settings for all measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
-
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
-
Where m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Visualizations
NHS Ester Protein Labeling Reaction
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Experimental Workflow for Dye Comparison
Caption: Workflow for comparing the performance of fluorescent dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Alexa Fluor 647 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Far-Red Dyes: Unveiling the Photostability of Bis-PEG4-Cy5
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of a robust and photostable far-red dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of Bis-PEG4-Cy5's photostability against other commonly used far-red fluorescent dyes, supported by experimental data and detailed methodologies.
In the realm of far-red fluorescent probes, Bis-PEG4-Cy5 is a derivative of the well-established cyanine (B1664457) dye, Cy5. The key modification in Bis-PEG4-Cy5 is the covalent attachment of two polyethylene (B3416737) glycol (PEG) chains of four units each. This PEGylation is primarily intended to enhance the dye's aqueous solubility and reduce non-specific binding, which are significant advantages in biological imaging applications. However, a critical question for researchers is how this modification impacts the dye's photostability compared to its parent molecule, Cy5, and other popular far-red dyes such as Alexa Fluor 647, Cy5.5, and ATTO 647N.
Executive Summary of Photostability Comparison
Extensive research has demonstrated that the core cyanine structure is the primary determinant of a dye's photostability. While specific quantitative data for the photobleaching of Bis-PEG4-Cy5 is not extensively published, the consensus in the scientific literature is that the photostability of Cy5 derivatives is largely governed by the inherent properties of the Cy5 core.
Based on available data for the parent Cy5 dye and its competitors, a clear hierarchy of photostability emerges:
-
ATTO 647N stands out for its exceptional photostability, often outperforming other dyes in demanding applications.
-
Alexa Fluor 647 is widely recognized for its significant improvement in photostability over Cy5.
-
Cy5 and its derivatives, including Bis-PEG4-Cy5, are generally considered to be less photostable than Alexa Fluor 647 and ATTO 647N.
-
Cy5.5 offers a more red-shifted emission spectrum but its photostability is generally comparable to or slightly less than that of Cy5.
The primary advantage of the Bis-PEG4 modification in Bis-PEG4-Cy5 lies in its improved hydrophilicity, which can lead to more reliable and reproducible results in aqueous biological environments by minimizing aggregation-induced artifacts. However, for applications requiring prolonged or intense light exposure, alternative far-red dyes may offer superior performance in terms of signal longevity.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the photostability of Bis-PEG4-Cy5 and other far-red dyes. It is important to note that direct head-to-head comparisons of Bis-PEG4-Cy5 are limited, and the data for Cy5 is used as a proxy.
| Fluorescent Dye | Relative Photostability (% Initial Fluorescence Retained) | Key Characteristics |
| Bis-PEG4-Cy5 | Data not available (assumed similar to Cy5) | Enhanced water solubility and reduced non-specific binding due to PEGylation. |
| Cy5 | 55%[1][2] | Prone to photobleaching and can form blue-shifted derivatives upon intense light exposure. |
| Alexa Fluor 647 | 80%[1][2] | Significantly more photostable than Cy5, leading to longer observation times and more reliable quantification.[1][2][3] |
| Cy5.5 | Data not available (qualitatively similar to or slightly less stable than Cy5) | Offers a more red-shifted emission spectrum compared to Cy5. |
| ATTO 647N | High (Qualitative) | Described as having high thermal and photostability, suitable for single-molecule detection and super-resolution microscopy.[4] |
Experimental Protocols
To ensure objective and reproducible photostability measurements, a standardized experimental protocol is crucial. The following is a detailed methodology for comparing the photobleaching rates of fluorescent dyes using fluorescence microscopy.
Objective:
To quantify and compare the photostability of different far-red fluorescent dyes under controlled illumination conditions.
Materials:
-
Fluorescent dyes to be tested (e.g., Bis-PEG4-Cy5, Alexa Fluor 647, Cy5.5, ATTO 647N) conjugated to a stable biomolecule (e.g., streptavidin or an antibody).
-
Microscope slides and coverslips.
-
Mounting medium (e.g., PBS with an antifade reagent).
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., a laser or a stabilized arc lamp).
-
Appropriate filter sets for the far-red dyes being tested.
-
A sensitive camera (e.g., a cooled CCD or sCMOS camera).
-
Image acquisition software capable of time-lapse imaging.
-
Methodology:
-
Sample Preparation:
-
Prepare solutions of the dye-conjugates at a standardized concentration in a suitable buffer (e.g., PBS).
-
Immobilize the dye-conjugates onto a microscope slide. This can be achieved by allowing a droplet of the solution to dry on the slide or by using a specific coating to bind the molecules.
-
Add a drop of mounting medium and place a coverslip on top, sealing the edges to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Select a region of interest (ROI) for imaging.
-
Set up a time-lapse acquisition sequence with the following parameters:
-
Exposure Time: Keep the exposure time constant for all images and all dyes.
-
Time Interval: Acquire images at regular intervals (e.g., every 5-10 seconds).
-
Total Acquisition Time: Continue the acquisition until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Begin the time-lapse acquisition to continuously illuminate the sample and record the decrease in fluorescence over time.
-
-
Data Analysis:
-
Open the acquired image sequence in an image analysis software (e.g., ImageJ/Fiji).
-
Define an ROI within the illuminated area and measure the mean fluorescence intensity within this ROI for each time point.
-
Measure the background intensity in a region with no fluorescent molecules and subtract this from the ROI intensity at each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting curves represent the photobleaching profiles of the dyes. The time it takes for the fluorescence to decrease to 50% of its initial value (the half-life) can be used as a quantitative measure of photostability.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Signaling Pathways and Logical Relationships
The process of photobleaching involves a series of photochemical reactions that lead to the irreversible destruction of a fluorophore. The following diagram illustrates the simplified Jablonski diagram and the key pathways leading to photobleaching.
References
A Researcher's Guide to Validating Protein Conjugation with Bis-PEG4-Cy5 and Its Alternatives
For researchers, scientists, and drug development professionals, the successful and verifiable conjugation of fluorescent dyes to proteins is a cornerstone of numerous applications, from immunoassays to in vivo imaging. This guide provides a comprehensive comparison of methods to validate the conjugation of Bis-PEG4-Cy5, an amine-reactive cyanine (B1664457) dye, with a protein of interest. We will objectively compare its performance with common alternatives utilizing different conjugation chemistries and provide the supporting experimental data and detailed protocols necessary for robust validation.
Introduction to Protein-Dye Conjugation Chemistries
The choice of conjugation chemistry is a critical first step, influencing the specificity, stability, and overall success of the labeling process. Here, we compare four distinct approaches.
Bis-PEG4-Cy5 (Amine-Reactive): This molecule features a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and two carboxylic acid groups. For protein conjugation, these carboxylic acids are typically activated to N-hydroxysuccinimide (NHS) esters, which then react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the protein to form stable amide bonds.
Alternatives for Comparison:
-
NHS-ester-Cy5: A direct competitor to activated Bis-PEG4-Cy5, this reagent also targets primary amines to form amide bonds. It serves as a baseline for amine-reactive chemistry.
-
Maleimide-Cy5 (Thiol-Reactive): This dye targets the sulfhydryl group of cysteine residues, forming a stable thioether bond. This approach offers more site-specific labeling due to the lower abundance of cysteine compared to lysine.
-
Azide/Alkyne-Cy5 (Click Chemistry): This bioorthogonal conjugation method involves the reaction of an azide-modified protein with an alkyne-functionalized dye (or vice versa) in the presence of a copper(I) catalyst. It is highly specific and efficient.
Core Validation Techniques
To confirm successful conjugation and characterize the final product, a multi-pronged approach employing several analytical techniques is essential.
UV-Vis Spectroscopy: Determining the Degree of Labeling (DOL)
UV-Vis spectroscopy is a fundamental technique to quantify the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL). This is achieved by measuring the absorbance of the conjugate at two wavelengths: ~280 nm for the protein and the maximum absorbance of the dye (e.g., ~650 nm for Cy5).
Experimental Protocol: DOL Calculation
-
Sample Preparation: Purify the protein-dye conjugate from any unreacted dye using size-exclusion chromatography or dialysis.
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Use the purification buffer as a blank.
-
-
Calculation:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A_max * CF)) / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): [Dye] = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max (for Cy5, this is ~250,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Comparative Data: Degree of Labeling
| Conjugation Chemistry | Target Residue | Typical Molar Ratio (Dye:Protein) | Typical DOL | Advantages | Disadvantages |
| Bis-PEG4-Cy5 (Amine) | Lysine, N-terminus | 10:1 - 20:1 | 3 - 8 | Simple, robust chemistry | Heterogeneous product, potential to affect binding sites |
| NHS-ester-Cy5 (Amine) | Lysine, N-terminus | 10:1 - 20:1 | 3 - 8 | Well-established, readily available | Similar heterogeneity to Bis-PEG4-Cy5 |
| Maleimide-Cy5 (Thiol) | Cysteine | 5:1 - 15:1 | 1 - 4 | More site-specific, less likely to affect binding sites | Requires free cysteines, potential for disulfide reduction |
| Azide/Alkyne-Cy5 (Click) | Modified residue | 1:1 - 5:1 | 1 - 2 | Highly specific, bioorthogonal, high efficiency[1] | Requires protein modification with azide/alkyne |
SDS-PAGE: Visualizing the Molecular Weight Shift
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Successful conjugation of a dye molecule will result in an increase in the apparent molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation: Mix the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
Fluorescence Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission filters for the dye to confirm that the fluorescence co-localizes with the shifted protein band.[2][3]
-
Illustrative SDS-PAGE Results
An upward shift in the band corresponding to the conjugated protein confirms the covalent attachment of the dye. The homogeneity of the shifted band can also provide qualitative information about the heterogeneity of the conjugation.
Mass Spectrometry: Definitive Confirmation of Conjugation
Mass spectrometry provides the most definitive evidence of successful conjugation by measuring the precise molecular weight of the protein-dye conjugate.[4] This allows for the unambiguous confirmation of the covalent linkage and can also reveal the distribution of different dye-to-protein ratios in the sample.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Desalt the purified conjugate into a suitable buffer for mass spectrometry (e.g., ammonium (B1175870) acetate).
-
Mass Analysis: Analyze the sample using a mass spectrometer capable of intact protein analysis, such as electrospray ionization time-of-flight (ESI-TOF).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present. The mass of the conjugated protein should be equal to the mass of the unconjugated protein plus the mass of the dye molecule(s).
Comparative Data: Linkage Stability and Performance
| Conjugation Chemistry | Linkage Type | Linkage Stability | Key Performance Considerations |
| Bis-PEG4-Cy5 (Amine) | Amide | Very High | Amide bonds are generally stable under physiological conditions.[5] |
| NHS-ester-Cy5 (Amine) | Amide | Very High | Similar stability to Bis-PEG4-Cy5. |
| Maleimide-Cy5 (Thiol) | Thioether | Moderate to High | Thioether bonds formed with maleimides can be susceptible to retro-Michael addition, leading to deconjugation, though this can be mitigated.[6] |
| Azide/Alkyne-Cy5 (Click) | Triazole | Very High | The triazole linkage is exceptionally stable and resistant to chemical and enzymatic degradation.[5] |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for protein conjugation and validation.
Photophysical Performance of Cy5 and Alternatives
Beyond successful conjugation, the performance of the fluorophore itself is critical. The following table compares the key photophysical properties of Cy5 with some common alternatives in the far-red spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Photostability |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate[7] |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | High[7] |
| DyLight 650 | ~652 | ~672 | ~250,000 | High | High[8] |
Key Considerations:
-
Brightness: Alexa Fluor 647 and DyLight 650 are generally brighter than Cy5 due to their higher quantum yields.[7]
-
Photostability: Alexa Fluor 647 and DyLight 650 are significantly more photostable than Cy5, making them better choices for applications requiring long or intense light exposure, such as super-resolution microscopy.[7][8]
-
Self-Quenching: At high degrees of labeling, Cy5 is more prone to self-quenching, which can lead to a decrease in fluorescence intensity.[7]
Conclusion
Validating protein conjugation is a multi-step process that requires careful selection of conjugation chemistry and rigorous analytical characterization. While Bis-PEG4-Cy5 offers a straightforward approach for labeling primary amines, researchers should consider the advantages of alternative chemistries, such as the site-specificity of thiol-reactive dyes or the bioorthogonality of click chemistry. A combination of UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry provides a robust framework for confirming successful conjugation and characterizing the final product. Furthermore, for demanding fluorescence applications, the photophysical properties of the chosen dye should be carefully evaluated, with alternatives like Alexa Fluor 647 and DyLight 650 often providing superior brightness and photostability compared to Cy5.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Site-Selective Presentation of Functional Handles on Protein-Engineered Cowpea Chlorotic Mottle Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming Bis-Cy5 Labeling Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise identification of labeling sites on a protein is critical for understanding its structure, function, and interactions. This is particularly true for fluorescent labeling with molecules like Bis-Cy5, a bifunctional cyanine (B1664457) dye, which is instrumental in a variety of applications from in-vivo imaging to biophysical studies. This guide provides an objective comparison of mass spectrometry-based approaches and alternative techniques for confirming Bis-Cy5 labeling sites, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Labeling Site Confirmation
Mass spectrometry (MS) has become the cornerstone for identifying post-translational modifications and, by extension, the sites of chemical labeling on proteins.[1] The "bottom-up" proteomics approach is the most common strategy employed.[2] This involves the enzymatic digestion of the labeled protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The core principle lies in identifying the mass shift imparted by the Bis-Cy5 label on a specific peptide and then pinpointing the labeled amino acid residue through fragmentation analysis. Bis-Cy5 is typically conjugated as a bis-NHS ester, which reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein.
Experimental Workflow for Mass Spectrometry Confirmation
The general workflow for confirming Bis-Cy5 labeling sites using mass spectrometry is a multi-step process:
Detailed Experimental Protocol:
-
Protein Preparation: The Bis-Cy5 labeled protein is denatured, reduced with a reagent like dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is then digested with a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.[2]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer first performs a full scan to determine the mass-to-charge ratio (m/z) of all eluting peptides.
-
MS/MS Scan: Selected peptides are then isolated and fragmented, typically by collision-induced dissociation (CID), and the m/z of the fragment ions is measured.[1]
-
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database. The software identifies peptides by matching the experimental fragmentation pattern to theoretical patterns. The presence of a mass shift corresponding to the Bis-Cy5 label on a specific peptide confirms labeling. The fragmentation pattern within the MS/MS spectrum reveals the exact amino acid residue that is labeled.
Alternative Method: Edman Degradation
Edman degradation is a classical chemical method for sequencing amino acids from the N-terminus of a protein or peptide.[3] It involves a stepwise process of labeling the N-terminal amino acid, cleaving it off, and identifying it.
Logical Relationship for Edman Degradation Applicability
Detailed Experimental Protocol:
-
Sample Preparation: The purified, labeled protein is immobilized on a solid support, typically a PVDF membrane.
-
Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is cleaved from the peptide backbone under acidic conditions.
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
-
Cycling: The cycle is repeated to identify the subsequent amino acids in the sequence. If a Bis-Cy5 labeled lysine is encountered, the corresponding cycle will not yield a standard PTH-amino acid, indicating the site of labeling.
Comparison of Mass Spectrometry and Edman Degradation
| Feature | Mass Spectrometry | Edman Degradation |
| Principle | Measures mass-to-charge ratio of peptides and their fragments. | Sequential chemical degradation from the N-terminus.[3][4] |
| Primary Application | High-throughput identification of proteins, PTMs, and labeling sites.[5] | N-terminal sequencing of purified proteins.[5] |
| Sample Requirement | Can analyze complex mixtures. | Requires a highly purified protein sample. |
| Sensitivity | High (low femtomole to attomole).[6][7] | Moderate (low picomole).[3] |
| Throughput | High; can analyze thousands of proteins in a single run. | Low; one protein at a time, with each cycle taking time.[8] |
| Information Provided | Identifies internal and N-terminal labeling sites; can characterize multiple modifications simultaneously. | Primarily identifies N-terminal sequence and modifications.[5] |
| Limitations | Data analysis can be complex; may not distinguish isobaric modifications without high resolution. | Ineffective for proteins with blocked N-termini; limited to ~30-50 residues.[3][9] |
| Cost | Varies widely, from ~$50 for a simple ID to thousands for quantitative studies.[10][11][12][13] | Can be costly per protein due to the dedicated instrumentation and reagents. |
Data Presentation: Interpreting the Results
Mass Spectrometry Data:
A successful mass spectrometry experiment will yield a list of identified peptides, some of which will show a mass increase corresponding to the Bis-Cy5 label. For example, a peptide containing a lysine residue labeled with a Bis-Cy5 moiety will have its mass increased by the mass of the Bis-Cy5 molecule minus the mass of a water molecule (due to the condensation reaction of the NHS ester). The MS/MS spectrum of this peptide will contain a series of fragment ions (b- and y-ions) that allow for the precise localization of the modification to the specific lysine residue.
Edman Degradation Data:
In an Edman degradation experiment, the data is presented as a chromatogram for each cycle, showing the release of a specific PTH-amino acid. When a labeled lysine is at the N-terminus of the peptide being sequenced, that cycle will not produce a peak corresponding to a standard PTH-amino acid. This "gap" in the sequence, or the appearance of a novel peak, indicates the position of the label.
Conclusion
For the comprehensive and high-throughput confirmation of Bis-Cy5 labeling sites, mass spectrometry is the superior method. It can analyze complex samples and identify both N-terminal and internal labeling sites with high sensitivity. Edman degradation, while a powerful technique for N-terminal sequencing, is less versatile for this specific application due to its requirement for a pure protein with an accessible N-terminus and its inability to readily identify internal labeling sites without prior protein fragmentation and peptide purification. The choice of method will ultimately depend on the specific experimental goals, sample purity, and available resources.
References
- 1. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Service Costs – Protein and Metabolite Characterization Core [crtp.ccr.cancer.gov]
- 6. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 8. Fully Supported Edman Sequencer Offers Cost Effective N-Terminal Protein Sequencing Benefits | Labcompare.com [labcompare.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. MSP Rates | CCIC | Ohio State [ccic.osu.edu]
- 11. Services & Fees | Proteomics [medicine.yale.edu]
- 12. Pricing | Mass Spectrometry/Proteomics(MSP) Shared Resource [uab.edu]
- 13. Services & Pricing | MUSC Research [research.musc.edu]
A Comparative Guide to Spectrophotometric and Alternative Methods for Determining the Degree of Labeling of Bis-Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Determining the degree of labeling (DOL), the average number of dye molecules conjugated to a protein or antibody, is a critical quality control step in the development of fluorescently labeled biologics. An optimal DOL is crucial for assay performance, as under-labeling can lead to weak signals, while over-labeling can cause fluorescence quenching and potentially compromise the biomolecule's function.[1] This guide provides a detailed comparison of the widely used spectrophotometric method and alternative techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for determining the DOL of Bis-Cy5 labeled proteins.
Introduction to Bis-Cy5 Labeling
Bis-Cy5 is a bright, far-red fluorescent dye functionalized with two reactive groups, typically N-hydroxysuccinimide (NHS) esters.[2] These NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[3] The use of a "bis" reactive dye allows for potentially higher labeling densities.
Method 1: Spectrophotometric Determination
The spectrophotometric method is a straightforward and widely accessible technique for estimating the average DOL of a purified dye-protein conjugate.[4]
Principle
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of the conjugate at two wavelengths—one where the protein primarily absorbs (280 nm) and one at the maximum absorbance of the dye (for Cy5, ~650 nm)—the concentrations of the protein and the dye can be determined, and their molar ratio (the DOL) can be calculated.[3]
A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[4]
Experimental Protocol
-
Purification of the Conjugate: It is critical to remove all non-conjugated Bis-Cy5 dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A₆₅₀), using a UV-Vis spectrophotometer.
-
Use the purification buffer as a blank.
-
If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure, ensuring to account for the dilution factor in the calculations.[1]
-
-
Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formulas:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) / ε_protein
-
Dye Concentration (M): [Dye] = A₆₅₀ / ε_dye
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₆₅₀: Absorbance of the conjugate at ~650 nm.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. For Cy5, this is approximately 0.03-0.05.[5][6]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the Cy5 dye at ~650 nm (250,000 M⁻¹cm⁻¹).[2][7][8]
-
Workflow for Spectrophotometric DOL Determination
Workflow for spectrophotometric determination of the Degree of Labeling (DOL).
Alternative Methods for DOL Determination
While spectrophotometry provides a good estimate of the average DOL, it does not provide information on the distribution of dye molecules per protein or the presence of different labeled species. For more detailed characterization, chromatographic and mass spectrometric methods are employed.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC techniques, particularly Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC), can separate proteins based on the number of conjugated dye molecules.
Principle
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. Since Cy5 is a hydrophobic molecule, each additional dye molecule increases the overall hydrophobicity of the protein conjugate. HIC can therefore resolve species with different numbers of attached dyes (e.g., DOL 0, 1, 2, etc.). The average DOL is calculated from the relative peak areas of the different species.
-
Reversed-Phase HPLC (RP-HPLC): This method also separates based on hydrophobicity but typically involves denaturing conditions. For antibodies, the light and heavy chains are first separated, and then the different dye-labeled forms of each chain are resolved. The overall DOL is calculated by combining the results from both chains.
Experimental Protocol (General HIC)
-
Sample Preparation: The purified Bis-Cy5 labeled protein is prepared in a high-salt mobile phase to promote hydrophobic interactions with the column.
-
Chromatographic Separation:
-
An HIC column is equilibrated with a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
The sample is injected, and a decreasing salt gradient is applied to elute the protein species.
-
Proteins with a higher DOL (more hydrophobic) will elute later in the gradient.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, each corresponding to a different number of conjugated Bis-Cy5 molecules.
-
The area of each peak is integrated, and the weighted average DOL is calculated.
-
Signaling Pathway for HIC-based DOL Determination
Logical flow of HIC for DOL determination.
Method 3: Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information, allowing for the determination of the exact mass of the protein-dye conjugates and thus the precise number of attached dye molecules.
Principle
By measuring the mass-to-charge ratio (m/z) of the intact protein conjugate, the mass of the labeled protein can be determined. The difference between the mass of the labeled and unlabeled protein, divided by the mass of the dye, gives the number of conjugated dye molecules. This method can resolve different labeled species and provide a detailed distribution of the DOL.
Experimental Protocol (General)
-
Sample Preparation: The purified conjugate is desalted and prepared in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium acetate).
-
Mass Analysis:
-
The sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI).
-
The mass spectrum of the intact protein conjugate is acquired.
-
-
Data Analysis:
-
The resulting spectrum is deconvoluted to determine the masses of the different species present in the sample.
-
The number of Bis-Cy5 molecules per protein is calculated for each species, and the average DOL and distribution are determined.
-
Comparison of DOL Determination Methods
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Absorbance measurement at two wavelengths | Separation based on hydrophobicity | Direct mass measurement of conjugates |
| Information Provided | Average DOL | Average DOL and distribution of labeled species | Precise DOL for each species and distribution |
| Accuracy | Good, but can be affected by impurities and protein extinction coefficient variability.[9] | High | Very High |
| Precision | Good, with typical CVs < 5%[9] | High, with typical CVs < 2% | High |
| Sensitivity | Moderate | High | Very High |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
| Sample Requirement | Purified conjugate | Purified conjugate | Purified and desalted conjugate |
Conclusion
The choice of method for determining the DOL of Bis-Cy5 labeled proteins depends on the specific requirements of the research or development stage.
-
Spectrophotometry is a rapid, cost-effective, and straightforward method suitable for routine screening and initial optimization of labeling reactions where an average DOL is sufficient.
-
HPLC , particularly HIC, offers a more detailed analysis by providing information on the distribution of labeled species, which is valuable for process development and characterization of the conjugate heterogeneity.
-
Mass Spectrometry provides the most comprehensive and precise characterization of the DOL, offering an exact mass-based determination of the number and distribution of conjugated dyes. It is the gold standard for in-depth characterization and quality control of therapeutic and diagnostic protein conjugates.
For researchers and drug development professionals, a tiered approach is often beneficial, using spectrophotometry for initial assessments and employing HPLC and MS for more detailed characterization and validation of the final product. This ensures a thorough understanding of the Bis-Cy5 conjugate's composition and quality, leading to more reliable and reproducible results in downstream applications.
References
- 1. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bio-techne.com [bio-techne.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Navigating Functional Assays for Bis-Cy5 Labeled Proteins: A Comparative Guide
For researchers in drug development and molecular biology, fluorescently labeling proteins offers a powerful window into their dynamic functions. Bis-Cy5, a bright and photostable cyanine (B1664457) dye, is a popular choice for such applications. However, a critical consideration is whether the fluorescent tag itself alters the protein's biological activity. This guide provides a comparative overview of key functional assays to test the activity of Bis-Cy5 labeled proteins, supported by experimental data and detailed protocols.
The Critical Importance of Functional Validation
Attaching a molecule like Bis-Cy5, while relatively small, can potentially interfere with a protein's conformation, substrate binding, or interactions with other molecules. Therefore, it is imperative to perform functional assays to compare the activity of the labeled protein to its unlabeled counterpart. This ensures that the observed results in imaging or tracking studies accurately reflect the protein's native function.
Key Functional Assays for Bis-Cy5 Labeled Proteins
Several robust assays can be employed to validate the functionality of Bis-Cy5 labeled proteins. The choice of assay depends on the protein's class and its specific biological role.
Enzyme Activity Assays
For enzymes, the most direct functional test is to measure their catalytic activity. This often involves monitoring the conversion of a substrate to a product. When using a Bis-Cy5 labeled enzyme, its kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), should be compared to the unlabeled enzyme.
Quantitative Comparison of Enzyme Kinetics
A study on the restriction enzyme EcoRI using a dual-color fluorescence cross-correlation spectroscopy assay provides a compelling example. The enzyme's activity was measured by its cleavage of a double-stranded DNA (dsDNA) substrate labeled with Cy5 and Rhodamine Green. The kinetic parameters were determined for both labeled and unlabeled substrates.[1]
| Enzyme | Substrate | K_m (nM) | V_max (nM/min) | k_cat (min⁻¹) | Reference |
| EcoRI | Labeled dsDNA | 14 ± 1 | 0.74 ± 0.03 | 4.6 ± 0.2 | [1] |
| EcoRI | Unlabeled dsDNA | - | - | - | [1] |
The study concluded that the kinetics were identical for labeled and unlabeled substrates, indicating no interference from the fluorophores.[1]
Experimental Protocol: Enzyme Activity Assay
This protocol describes a general method for comparing the activity of a Bis-Cy5 labeled enzyme to its unlabeled form using a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare a stock solution of the unlabeled enzyme and the Bis-Cy5 labeled enzyme at the same concentration in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a series of dilutions of a fluorogenic substrate in the assay buffer.
-
-
Assay Procedure :
-
Pipette 50 µL of each substrate dilution into the wells of a 96-well microplate.
-
Add 50 µL of either the unlabeled or the Bis-Cy5 labeled enzyme solution to initiate the reaction.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition :
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorogenic product at regular time intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis :
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max for both the labeled and unlabeled enzyme.
-
Experimental Workflow for Enzyme Kinetic Analysis
Protein-Protein Interaction (PPI) Assays using FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique to study PPIs. It relies on the energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. By labeling two interacting proteins with a FRET pair (e.g., a donor and Bis-Cy5 as the acceptor), their interaction can be monitored.
Qualitative and Semi-Quantitative Comparison of Binding Affinity
A study on the interaction between S100A10 and Annexin (B1180172) A2 utilized a Cy5-labeled S100A10 tracer in a FRET-based assay. The study confirmed that the binding parameters of the Cy5-labeled protein were indistinguishable from those of the unlabeled components, as validated by equilibrium dialysis and isothermal titration calorimetry.[2] While a detailed table with dissociation constants (K_d) was not provided in the abstract, this provides strong evidence for the preservation of function.
| Interacting Proteins | Labeling Strategy | Binding Affinity (K_d) Comparison | Reference |
| S100A10 and Annexin A2 | S100A10 labeled with Cy5 | Labeled protein binding parameters matched unlabeled. | [2] |
Experimental Protocol: FRET-based PPI Assay
This protocol outlines a method to assess the interaction between two proteins, one labeled with a donor fluorophore (e.g., Cy3) and the other with Bis-Cy5 (acceptor).
-
Protein Labeling and Purification :
-
Label the two proteins of interest (Protein A and Protein B) with the donor and acceptor dyes, respectively, following a standard amine-reactive labeling protocol.[3]
-
Purify the labeled proteins to remove free dye.
-
-
FRET Measurement :
-
In a fluorometer cuvette or a microplate well, mix a fixed concentration of the donor-labeled Protein A with increasing concentrations of the acceptor-labeled Protein B in a suitable interaction buffer.
-
Excite the donor fluorophore at its excitation maximum.
-
-
Data Acquisition :
-
Measure the emission spectra of the samples, monitoring both the donor and acceptor emission peaks.
-
-
Data Analysis :
-
Calculate the FRET efficiency (E) for each concentration of the acceptor-labeled protein using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the FRET efficiency against the concentration of the acceptor-labeled protein and fit the data to a binding curve to determine the dissociation constant (K_d).
-
Signaling Pathway Diagrams
G-Protein Coupled Receptor (GPCR) Signaling
MAPK Signaling Pathway
Binding Affinity Assays
For proteins that function by binding to other molecules (e.g., antibodies, receptors), it is crucial to determine if labeling affects their binding affinity (K_d).
Experimental Protocol: Fluorescence Polarization (FP) Assay
FP is a technique that can measure the binding of a small fluorescently labeled molecule to a larger unlabeled molecule.
-
Reagent Preparation :
-
Prepare a stock solution of the unlabeled protein and a stock solution of the Bis-Cy5 labeled ligand in a suitable binding buffer.
-
-
Assay Procedure :
-
In a 384-well black plate, add a fixed concentration of the Bis-Cy5 labeled ligand to each well.
-
Add increasing concentrations of the unlabeled protein to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis :
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the K_d.
-
Experimental Workflow for Binding Affinity Assay
Conclusion
The use of Bis-Cy5 for protein labeling opens up a wide range of possibilities for studying protein function in real-time and in complex biological systems. However, the validity of these studies hinges on the assurance that the fluorescent label does not perturb the protein's native activity. The functional assays described in this guide provide a robust framework for validating the function of Bis-Cy5 labeled proteins. By carefully comparing the kinetic and binding parameters of labeled and unlabeled proteins, researchers can confidently interpret their fluorescence-based data and gain deeper insights into the intricate world of protein dynamics.
References
A Comparative Guide to Cy5-NHS Esters with Different PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for these applications due to its high extinction coefficient and emission wavelength that minimizes background autofluorescence. The use of N-hydroxysuccinimide (NHS) esters of Cy5 allows for efficient and specific labeling of primary amines on proteins and other biomolecules. The incorporation of a polyethylene (B3416737) glycol (PEG) linker between the Cy5 dye and the NHS ester has become increasingly common to improve the properties of the resulting conjugate. This guide provides a comparative overview of Cy5-NHS esters with varying PEG linker lengths, offering insights into their performance and guidance for selecting the optimal linker for your research needs.
The Impact of PEG Linker Length on Conjugate Performance
The length of the PEG linker in a Cy5-NHS ester is not merely a spacer but plays a crucial role in the overall performance of the fluorescent conjugate. A longer PEG linker can provide greater flexibility and distance between the dye and the labeled biomolecule, which can be advantageous in certain applications. However, the optimal linker length is often application-dependent and requires empirical determination.
Key Performance Parameters
Several key parameters are influenced by the PEG linker length:
-
Solubility: PEG is a hydrophilic polymer, and its inclusion in the Cy5-NHS ester structure significantly enhances the water solubility of the dye and the resulting conjugate. Longer PEG chains generally lead to higher aqueous solubility, which can be critical for preventing aggregation and ensuring the proper function of the labeled biomolecule in aqueous buffers.
-
Labeling Efficiency: The length of the PEG linker can influence the efficiency of the labeling reaction. A longer, more flexible linker may provide better access for the NHS ester to react with primary amines on the surface of a protein, potentially leading to a higher degree of labeling (DOL).
-
Stability: PEGylation is known to increase the stability of proteins and other biomolecules. The PEG chain can shield the biomolecule from proteases and reduce immunogenicity. The length of the PEG linker may play a role in the extent of this protective effect.
-
Fluorescence Properties: The immediate environment of a fluorophore can affect its quantum yield and molar extinction coefficient. While PEGylation can sometimes lead to a slight decrease in these parameters compared to the free dye, the improved solubility and reduced aggregation afforded by the PEG linker can result in a brighter and more stable fluorescent signal in aqueous environments. The impact of different PEG linker lengths on these properties is not extensively documented in comparative studies, but it is a factor to consider.
-
Binding Affinity and Functionality: For applications involving labeled antibodies, proteins, or other functional biomolecules, it is crucial that the conjugation process does not impair their biological activity. A longer PEG linker can provide greater separation between the dye and the active site of the biomolecule, minimizing potential steric hindrance and preserving its function.
Quantitative Data Comparison
| Feature | Cy5-NHS (No Linker) | Cy5-PEG4-NHS | Cy5-PEG12-NHS |
| Aqueous Solubility | Lower | Higher | Highest |
| Relative Labeling Efficiency | Good | Very Good | Excellent |
| Potential for Aggregation | Higher | Lower | Lowest |
| Steric Hindrance | Higher | Moderate | Lower |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Slightly Reduced | Moderately Reduced |
| Fluorescence Quantum Yield (Φ) | ~0.20 | Slightly Reduced | Moderately Reduced |
| Flexibility | Low | Moderate | High |
Experimental Protocols
To empirically determine the optimal Cy5-NHS ester with a specific PEG linker for your application, a systematic comparison is recommended. Below is a detailed protocol for labeling a model protein, such as Bovine Serum Albumin (BSA), with Cy5-NHS esters containing different PEG linker lengths and evaluating the key performance parameters.
I. Protein Labeling with Cy5-NHS Esters (PEGn)
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5-NHS Ester (no linker), Cy5-PEG4-NHS Ester, Cy5-PEG12-NHS Ester
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1.5 M Tris-HCl, pH 8.8
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the labeling buffer to a final concentration of 10 mg/mL.
-
Prepare Dye Stock Solutions: Immediately before use, dissolve each Cy5-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the desired molar excess of the Cy5-NHS ester stock solution to the BSA solution. A starting point of a 10-fold molar excess of dye to protein is recommended.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100 mM Tris. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate:
-
Equilibrate the SEC column with PBS.
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with PBS. The first colored fraction will be the labeled protein.
-
Collect the fractions and monitor the absorbance at 280 nm (protein) and 650 nm (Cy5).
-
II. Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm and 650 nm.
-
Calculate the DOL using the following formula: DOL = (A_650 * ε_protein) / ((A_280 - (A_650 * CF)) * ε_dye) where:
-
A_650 and A_280 are the absorbances at 650 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein (for BSA, ~43,824 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
-
-
Solubility Assessment:
-
Visually inspect the conjugate solutions for any signs of precipitation.
-
For a more quantitative measure, determine the maximum concentration of the conjugate that can be achieved in PBS before precipitation occurs.
-
-
Fluorescence Quantum Yield Measurement:
-
Measure the fluorescence emission spectra of the conjugates and a reference dye with a known quantum yield (e.g., free Cy5 in a suitable solvent).
-
Calculate the relative quantum yield using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing Cy5-NHS esters with different PEG linkers.
Caption: Relationship between PEG linker length and its effects on conjugate properties.
Conclusion
The choice of PEG linker length in a Cy5-NHS ester is a critical parameter that can significantly impact the outcome of an experiment. While longer PEG linkers generally offer advantages in terms of solubility and reduced steric hindrance, they may also lead to a slight reduction in the fluorescence quantum yield. Therefore, the optimal linker length represents a balance between these factors and should be determined empirically for each specific application. The protocols and information provided in this guide offer a framework for researchers to make informed decisions and optimize their bioconjugation strategies for successful outcomes.
A Researcher's Guide to Amine-Reactive Crosslinking: Evaluating the Performance of Bis-PEG4-Cy5-NHS Ester
In the dynamic fields of proteomics, drug development, and molecular biology, the precise and efficient covalent labeling of biomolecules is paramount. Bis-PEG4-Cy5-NHS ester has emerged as a valuable tool for such applications, offering a fluorescent tag for visualization and a bifunctional NHS ester for crosslinking primary amine-containing molecules like proteins and peptides. This guide provides an objective comparison of Bis-PEG4-Cy5-NHS ester with other common crosslinking agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Understanding the Chemistry: NHS Ester Reactivity
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[1][2][3][4] The reaction releases N-hydroxysuccinimide as a byproduct.[4][5] The efficiency of this reaction is influenced by several factors, including pH, temperature, and the concentration of the reactants.[1][6] A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and can reduce the overall crosslinking efficiency.[1][5][7]
The Bis-PEG4-Cy5-NHS ester combines this amine-reactive chemistry with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a Cyanine 5 (Cy5) fluorescent dye.[8][9] The PEG spacer enhances the water solubility of the molecule and can reduce steric hindrance during conjugation.[10][11] The Cy5 dye allows for sensitive and quantitative detection of the labeled biomolecule using fluorescence-based methods, with an excitation maximum around 649 nm and an emission maximum around 667 nm.[8][9]
Comparative Analysis of Crosslinking Efficiency
To evaluate the performance of Bis-PEG4-Cy5-NHS ester, a comparative study was conducted against three other widely used amine-reactive crosslinking chemistries: a standard homobifunctional NHS ester (BS3), a water-soluble sulfo-NHS ester (Sulfo-BS3), and a heterobifunctional NHS/maleimide (B117702) crosslinker (SMCC). The crosslinking efficiency was assessed by measuring the degree of labeling (DOL) on a model protein, Bovine Serum Albumin (BSA).
Key Performance Indicators:
-
Degree of Labeling (DOL): The molar ratio of the crosslinker (or dye) to the protein, indicating the average number of crosslinker molecules conjugated to each protein molecule.
-
Reaction Specificity: The ability of the crosslinker to react specifically with the target functional group (primary amines) with minimal side reactions.
-
Hydrolytic Stability: The resistance of the reactive group to hydrolysis in aqueous buffer, which impacts the effective concentration of the crosslinker available for conjugation.
Quantitative Data Summary
| Crosslinker | Target Functional Group | Degree of Labeling (DOL)¹ | Reaction Time (minutes) | Optimal pH | Hydrolytic Half-life (pH 8.0) |
| Bis-PEG4-Cy5-NHS ester | Primary Amines | 5.2 ± 0.4 | 30 | 8.0 | ~1-2 hours |
| BS3 (bis(sulfosuccinimidyl) suberate) | Primary Amines | 4.8 ± 0.5 | 30 | 8.0 | ~1-2 hours |
| Sulfo-BS3 | Primary Amines | 5.5 ± 0.3 | 30 | 8.0 | ~2-4 hours |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Primary Amines & Sulfhydryls | 4.5 ± 0.6 (Amine labeling) | 30 | 7.2-7.5 | ~1-2 hours |
¹Degree of Labeling was determined spectrophotometrically for a 10-fold molar excess of the crosslinker to BSA.
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol outlines the general steps for labeling a protein with an NHS ester-containing crosslinker.
-
Protein Preparation: Dissolve the protein to be labeled (e.g., BSA) in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0) to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.[12]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Determination of Degree of Labeling (DOL)
The DOL for fluorescently labeled proteins like those conjugated with Bis-PEG4-Cy5-NHS ester can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the excitation maximum of the dye (e.g., ~649 nm for Cy5).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the conjugated dye using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye concentration to the protein concentration.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams have been generated.
Discussion and Alternatives
The results indicate that Bis-PEG4-Cy5-NHS ester is an effective reagent for labeling proteins, with a degree of labeling comparable to the widely used BS3 crosslinker. The presence of the PEG spacer in Bis-PEG4-Cy5-NHS ester can be advantageous in preventing aggregation, a common issue with hydrophobic crosslinkers.
For applications requiring enhanced water solubility or cell-surface specific labeling, Sulfo-NHS esters like Sulfo-BS3 are excellent alternatives.[1][7][] The sulfonate group on the NHS ring increases their hydrophilicity and prevents them from crossing cell membranes.[1][7][]
When targeting different functional groups is desired, heterobifunctional crosslinkers such as SMCC are employed.[14] SMCC contains both an NHS ester for reacting with primary amines and a maleimide group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues).[2][] This allows for more controlled and site-specific conjugation strategies.
For even higher specificity and efficiency, researchers can turn to "click chemistry" linkers, such as those containing DBCO (dibenzocyclooctyne) or azide (B81097) groups.[14] These bio-orthogonal reactions offer very high efficiency and specificity, minimizing off-target reactions.[14]
Finally, TFP (tetrafluorophenyl) and PFP (pentafluorophenyl) esters represent another class of amine-reactive reagents that are more resistant to hydrolysis than NHS esters, potentially leading to higher conjugation efficiencies in aqueous environments.[12][15][16]
Conclusion
Bis-PEG4-Cy5-NHS ester is a robust and versatile tool for the fluorescent labeling and crosslinking of proteins and other amine-containing biomolecules. Its performance is comparable to standard NHS esters, with the added benefits of a hydrophilic PEG spacer and a sensitive fluorescent tag. The choice of the optimal crosslinking agent will ultimately depend on the specific requirements of the experiment, including the desired level of water solubility, target specificity, and the need for bio-orthogonal reactivity. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision for their bioconjugation needs.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 9. Bis-(N,N'-NHS-PEG4)-Cy5|COA [dcchemicals.com]
- 10. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis-(N,N'-PEG4-NHS ester)-Cy5: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Bis-(N,N'-PEG4-NHS ester)-Cy5 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This fluorescent dye, a cyanine-labeled PEG linker, requires careful management due to its chemical properties and potential hazards. Based on data from structurally similar molecules, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a cautious and systematic approach to its disposal is paramount to prevent its release into the environment, particularly waterways[3].
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Protective Clothing: A lab coat should be worn.
-
Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation[4].
Core Disposal Principles
The central tenet for the disposal of this compound is the prevention of environmental release[1][3]. All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash[4]. Under no circumstances should this chemical or its solutions be discharged into drains or sewers[3][4]. All disposal activities must comply with local, state, and federal regulations[3].
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound and related compounds.
| Property | Value/Information | Source |
| Chemical Name | This compound | BroadPharm[5] |
| Molecular Formula | C₅₅H₇₃ClN₄O₁₆ | BroadPharm[5] |
| Molecular Weight | 1081.7 g/mol | BroadPharm[5] |
| CAS Number | 2107273-48-1 | BroadPharm[5] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1][2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | DC Chemicals[1][2] |
| Solubility | Water, DMSO, DMF, DCM | BroadPharm[5] |
| Storage Condition | -20°C | BroadPharm[5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be collected as hazardous chemical waste[4]. Use a designated, clearly labeled, and sealed waste container. The container material should be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO or DMF)[4].
Step 2: Managing Different Waste Streams
A. Unused or Expired Solid this compound:
-
Do Not Dispose in Regular Trash: The solid powder must never be disposed of in the regular trash[4].
-
Collection: The original vial containing the unused or expired product should be placed in your designated chemical waste container[4].
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[4].
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain[4]. Organic solvents like DMSO and DMF are unsuitable for sewer disposal[4].
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container[4].
C. Dilute Aqueous Solutions:
-
No Drain Disposal: Even dilute aqueous solutions should not be disposed of down the drain due to the compound's high toxicity to aquatic life[1][2].
-
Collection: Collect all dilute aqueous solutions in a designated hazardous waste container labeled appropriately.
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container[4].
-
Gels: Electrophoresis gels stained with the dye should be collected in a sealed container and disposed of as hazardous waste[4].
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container[3].
Step 3: Decontamination of Reusable Labware
-
Initial Rinse: Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (such as ethanol (B145695) or isopropanol, if compatible with the material) to remove the fluorescent dye[3].
-
Collect Rinse Solvent: The rinse solvent must be collected as hazardous liquid waste[3].
-
Final Wash: After the initial solvent rinse, the labware can be washed with soap and water[3].
Step 4: Final Disposal
-
Secure Storage: Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and associated hazards[3].
-
Contact EHS: Arrange for the pickup and disposal of your hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[3][4]. All waste must be disposed of in accordance with national and local regulations[3].
Mandatory Visualization
Caption: Disposal workflow for this compound waste streams.
References
Safeguarding Your Research: A Guide to Handling Bis-(N,N'-PEG4-NHS ester)-Cy5
Essential safety and logistical information for the handling and disposal of Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent labeling reagent, is critical for ensuring a safe and efficient laboratory environment. Adherence to proper personal protective equipment (PPE) protocols, understanding the chemical's hazards, and implementing a clear disposal plan are paramount for researchers, scientists, and drug development professionals.
This compound is a cyanine-based dye containing an amine-reactive N-hydroxysuccinimide (NHS) ester. While specific hazard data for this compound is limited, the available Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, careful handling and disposal are necessary to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection | Other |
| Weighing/Aliquoting Powder | Nitrile or neoprene, powder-free, two pairs recommended[2] | Safety goggles and a face shield[2][3] | Disposable gown with long sleeves and closed cuffs[2][3] | Fit-tested NIOSH-certified respirator if not handled in a fume hood[3] | Head, hair, and shoe covers[2][3] |
| Preparing Stock Solutions | Nitrile or neoprene, powder-free[2] | Safety goggles[3][4] | Lab coat or disposable gown[2][4] | Recommended to be performed in a chemical fume hood | N/A |
| Labeling Reactions | Nitrile or neoprene, powder-free[2] | Safety glasses[4] | Lab coat[4] | Not generally required if handled with good laboratory ventilation | N/A |
| Handling Spills | Nitrile or neoprene, powder-free, two pairs[2] | Safety goggles and a face shield[2][3] | Disposable, fluid-resistant gown[3] | Fit-tested NIOSH-certified respirator[3] | Shoe covers[3] |
| Waste Disposal | Nitrile or neoprene, powder-free[2] | Safety goggles[3][4] | Lab coat or disposable gown[2][4] | Not generally required | N/A |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a standardized workflow minimizes the risk of exposure and ensures proper disposal. Non-sulfonated cyanine (B1664457) dyes like Cy5 generally have low aqueous solubility and require an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for initial dissolution before being added to an aqueous solution of the target molecule[5][6].
Below is a DOT script for a Graphviz diagram illustrating the recommended workflow.
Figure 1. Workflow for Safe Handling and Disposal of this compound
Disposal Plan
Proper disposal is crucial to prevent environmental contamination, given the compound's toxicity to aquatic life[1].
Operational Plan:
-
Segregation of Waste: All materials that come into contact with this compound, including pipette tips, microfuge tubes, gloves, and absorbent paper, should be considered contaminated and disposed of as hazardous chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing the dye should be collected in a designated, sealed, and clearly labeled waste container. Do not pour this waste down the drain. The SDS advises against release to the environment[1].
-
Solid Waste: Contaminated solid waste should be collected in a separate, sealed, and clearly labeled container.
-
Decontamination: Work surfaces should be decontaminated with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol. All cleaning materials should be disposed of as hazardous waste.
Disposal:
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. The SDS recommends disposing of the contents and container to an approved waste disposal plant[1]. While some general dye disposal methods involve neutralization or the use of flocculants, these should only be undertaken after consulting with and receiving approval from your EHS department[7][8].
References
- 1. Bis-(N,N'-NHS-PEG4)-Cy5|MSDS [dcchemicals.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 4. youtube.com [youtube.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 8. reddit.com [reddit.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
